molecular formula C22H28ClN5O2 B605762 AZD4573 CAS No. 2057509-72-3

AZD4573

货号: B605762
CAS 编号: 2057509-72-3
分子量: 429.9 g/mol
InChI 键: AVIWDYSJSPOOAR-LSDHHAIUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The compound integrates a stereochemically defined (1S,3R)-3-acetamidocyclohexane-1-carboxamide moiety, a structure known for its potential as a conformationally restricted bioisostere, which may be explored to influence the pharmacokinetic and binding properties of target molecules . This core is linked to a 5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole heterocycle, a privileged structure in the development of kinase inhibitors, fused with a chloro-substituted pyridine ring. This specific molecular architecture suggests potential utility in probing intracellular signaling pathways. Researchers can leverage this compound as a key intermediate or a functional probe in hit-to-lead optimization campaigns, particularly for investigating oncology targets, protein-protein interactions, and allosteric modulation sites. Its defined stereochemistry and complex heterocyclic system make it a valuable tool for structure-activity relationship (SAR) studies, aimed at enhancing selectivity and potency against challenging biological targets.

属性

IUPAC Name

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWDYSJSPOOAR-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057509-72-3
Record name AZD-4573
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4573
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD4573: A Technical Guide to a Selective CDK9 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4573 is a potent and highly selective, transient inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has shown significant promise in preclinical and clinical studies for the treatment of hematological malignancies. By targeting CDK9, a key regulator of transcriptional elongation, this compound effectively downregulates the expression of critical anti-apoptotic proteins, such as MCL-1 and MYC, leading to rapid induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CDK9 Inhibition

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling transcriptional elongation.[2][3] In many cancers, particularly hematological malignancies, tumor cells become dependent on the continuous high-level expression of short-lived proteins that promote survival and proliferation, such as MCL-1 and MYC.[1][2] CDK9 is a critical driver of the transcription of these oncogenes, making it a compelling therapeutic target.[1][2]

This compound is a small molecule inhibitor designed for intravenous administration and transient target engagement. Its high potency and selectivity for CDK9, coupled with a short half-life, offer a therapeutic window to induce apoptosis in malignant cells while minimizing off-target effects.[4][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9.[3] This inhibition prevents the phosphorylation of Serine 2 on the C-terminal domain of RNAPII, leading to a stall in transcriptional elongation. The subsequent decrease in the transcription of genes with short-lived mRNA and protein products, most notably MCL1 and MYC, results in a rapid reduction of these key survival proteins.[6] The depletion of MCL-1, a critical anti-apoptotic protein, unleashes the pro-apoptotic machinery, leading to the activation of caspases and subsequent programmed cell death.[6][7]

AZD4573_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates (Ser2) pRNAPII pSer2-RNAPII (Elongating) RNAPII->pRNAPII Activation MCL1_mRNA MCL1 mRNA pRNAPII->MCL1_mRNA Transcription MYC_mRNA MYC mRNA pRNAPII->MYC_mRNA Transcription DNA DNA MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein Translation MYC_protein MYC Protein MYC_mRNA->MYC_protein Translation MCL1_protein->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation MCL1_protein->Cell_Survival Promotes MYC_protein->Cell_Survival Promotes

Caption: Signaling pathway of this compound-mediated CDK9 inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueAssay TypeReference
CDK9 IC50 < 3 nMBiochemical (FRET)
CDK9 IC50 < 4 nMBiochemical[4]
Selectivity > 10-fold vs. other CDKsBiochemical (FRET)
Binding Kinetics (t1/2) 16 minBiochemical[4]
Table 2: Cellular Activity in Hematological Cancer Cell Lines
Cell Line (Cancer Type)ParameterValueAssay DurationReference
MV4-11 (AML) Caspase Activation EC5013.7 nM6 hours[5]
Hematological Cancers (Median) Caspase Activation EC5030 nM6 hours
Hematological Cancers (Median) GI5011 nM24 hours
Solid Tumors (Median) Caspase Activation EC50> 30 µM6 hours
Solid Tumors (Median) GI50> 30 µM24 hours
Table 3: In Vivo Efficacy in Xenograft Models
ModelDosing ScheduleOutcomeReference
MV-4-11 (AML, subcutaneous) 15 mg/kg, IP, twice weeklyTumor regression[5]
MM, AML, NHL (subcutaneous & disseminated) Not specifiedDurable regressions
AML PDX Models Not specified>50% reduction of leukemic blasts in 5 of 9 models[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CDK9 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a general method for determining the IC50 of an inhibitor against CDK9 using a TR-FRET-based assay.

TR_FRET_Workflow TR-FRET Assay Workflow start Start prepare_reagents Prepare Reagents: - Kinase (CDK9/Cyclin T1) - Substrate (e.g., p-CTD peptide) - ATP - Inhibitor (this compound) dilutions - Detection reagents (Eu-antibody, tracer) start->prepare_reagents dispense_inhibitor Dispense serial dilutions of this compound into a 384-well plate. prepare_reagents->dispense_inhibitor add_kinase Add CDK9/Cyclin T1 enzyme to each well. dispense_inhibitor->add_kinase initiate_reaction Initiate kinase reaction by adding ATP and substrate mixture. add_kinase->initiate_reaction incubate_reaction Incubate at room temperature (e.g., 60 minutes). initiate_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagents (Eu-antibody, ADP-tracer, EDTA). incubate_reaction->stop_reaction incubate_detection Incubate for detection (e.g., 60 minutes). stop_reaction->incubate_detection read_plate Read TR-FRET signal on a plate reader. incubate_detection->read_plate analyze_data Analyze data to calculate IC50 values. read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a TR-FRET based CDK9 inhibition assay.

Materials:

  • Recombinant human CDK9/Cyclin T1

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody, Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

  • Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the CDK9/Cyclin T1 enzyme in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near its Km.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mix containing EDTA and the TR-FRET pair (e.g., Europium-labeled antibody and SA-APC) in a suitable buffer.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software.

Caspase-Glo® 3/7 Apoptosis Assay

This assay quantifies caspase-3 and -7 activities as a measure of apoptosis induction.

Materials:

  • Hematological cancer cell lines

  • Culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 5,000-20,000 cells per well in 50 µL of culture medium.

  • The following day, treat the cells with 50 µL of medium containing serial dilutions of this compound or vehicle control.

  • Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 2 minutes.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Plot the luminescence values against the this compound concentration to determine the EC50 for caspase activation.

Western Blot Analysis of Downstream Markers

This protocol is for the detection of changes in the phosphorylation of RNAPII and the protein levels of MCL-1 and MYC.

Materials:

  • Hematological cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RNAPII (Ser2), anti-MCL-1, anti-MYC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 8 hours).

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities relative to the loading control.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model of acute myeloid leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MV-4-11 human AML cell line

  • Matrigel

  • This compound formulation for intraperitoneal (IP) injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 5-10 x 106 MV-4-11 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 15 mg/kg) or vehicle control via IP injection according to the desired schedule (e.g., twice weekly).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for patients with advanced hematological malignancies.[8] These studies have assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as acalabrutinib.[8][9] Dosing in these trials has typically involved intravenous infusion.[8]

Conclusion

This compound is a highly potent and selective CDK9 inhibitor with a well-defined mechanism of action that leads to the rapid induction of apoptosis in hematological cancer cells. Its transient target engagement and promising preclinical and early clinical activity make it a significant compound of interest for the treatment of various hematological malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CDK9 inhibitors and related therapeutic strategies.

References

AZD4573: A Targeted Approach to Mcl-1 Downregulation in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical activity in various hematological cancer models. Its primary mechanism of action involves the indirect downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (Mcl-1), a critical survival factor for many tumor cells. By inhibiting CDK9, this compound effectively disrupts the transcriptional machinery responsible for Mcl-1 production, leading to rapid apoptosis in cancer cells. This technical guide provides a comprehensive overview of the role of this compound in downregulating Mcl-1, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: Indirectly Targeting a Key Survival Protein

This compound exerts its anti-tumor effects through a precise and transient inhibition of CDK9.[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription.[2] Specifically, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a necessary step for the transition from transcription initiation to elongation.[3][4]

The inhibition of CDK9 by this compound leads to a rapid, dose- and time-dependent decrease in the phosphorylation of RNA Pol II at serine 2 (pSer2-RNAPII).[1][5] This, in turn, stalls transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products.[3] Mcl-1 is one such protein with a high turnover rate, making its expression exquisitely sensitive to transcriptional inhibition.[6] The subsequent loss of Mcl-1 mRNA and protein disrupts the delicate balance of pro- and anti-apoptotic proteins within the cell, ultimately leading to the induction of caspase-mediated apoptosis and cell death.[1][7][8][9] Integrated transcriptomic and proteomic analyses have confirmed that MCL1 is one of the most significantly and robustly downregulated oncogenes at both the mRNA and protein level following treatment with this compound.[10]

AZD4573_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition Apoptosis Apoptosis PTEFb P-TEFb Complex CDK9->PTEFb Forms RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII pSer2-RNAPII (Active) DNA DNA pRNAPII->DNA Transcriptional Elongation MCL1_mRNA Mcl-1 mRNA DNA->MCL1_mRNA Transcription Mcl1_Protein Mcl-1 Protein MCL1_mRNA->Mcl1_Protein Translation Bax_Bak Bax/Bak Mcl1_Protein->Bax_Bak Inhibition Bax_Bak->Apoptosis Induction

Figure 1: this compound Signaling Pathway for Mcl-1 Downregulation.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Potency and Activity of this compound

ParameterValueCell Line/AssayReference
CDK9 IC50 <3 nMBiochemical FRET Assay[1]
CDK9 IC50 <0.004 µM-[3][11]
Median Caspase EC50 30 nMHematological Cancer Cell Lines[1][11]
Median GI50 11 nMHematological Cancer Cell Lines[1][11]
Caspase Activation EC50 0.0137 µMMV4-11 (AML)[3]
Median Caspase EC50 >30 µMSolid Tumor Cell Lines[1]
Median GI50 >30 µMSolid Tumor Cell Lines[1]

Table 2: In Vivo Efficacy of this compound

ModelDosing RegimenOutcomeReference
Subcutaneous & Disseminated MM, AML, NHL Xenografts-Durable Regressions[1]
MV-4-11 Xenograft15 mg/kg (twice weekly)Tumor Regression[3]
AML Patient-Derived Xenografts (PDX)->50% reduction of leukemic blasts in 5 out of 9 models[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's effect on Mcl-1.

In Vitro Kinase Assay (FRET)
  • Objective: To determine the biochemical potency of this compound against CDK9.

  • Methodology: A Förster Resonance Energy Transfer (FRET)-based assay is utilized. Recombinant CDK9/cyclin T1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of this compound. The kinase activity is measured by the change in FRET signal, and IC50 values are calculated from the dose-response curves.

Cell Viability and Apoptosis Assays
  • Objective: To assess the effect of this compound on cell viability and apoptosis in cancer cell lines.

  • Methodology:

    • Cell Viability (GI50): Cancer cell lines are seeded in 96-well plates and treated with a concentration range of this compound for 24 hours. Cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels. GI50 values (the concentration that causes 50% growth inhibition) are determined.

    • Caspase Activation (EC50): Cells are treated with this compound for 6 hours. Caspase-3/7 activity, a hallmark of apoptosis, is measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7, Promega). EC50 values (the concentration that elicits 50% of the maximal response) are calculated.

Western Blot Analysis
  • Objective: To determine the effect of this compound on the protein levels of pSer2-RNAPII and Mcl-1.

  • Methodology:

    • Hematological cancer cell lines (e.g., MV-4-11) are treated with this compound at various concentrations and for different durations.

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies specific for pSer2-RNAPII, Mcl-1, and a loading control (e.g., GAPDH or β-actin).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Methodology:

    • Human hematological cancer cells (e.g., MV-4-11) or patient-derived tumor fragments are implanted subcutaneously or intravenously into immunodeficient mice.

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • This compound is administered intravenously according to a specified dosing schedule.

    • Tumor volume is measured regularly with calipers (for subcutaneous models), or tumor burden is assessed by bioluminescence imaging or flow cytometry of bone marrow aspirates (for disseminated models).

    • At the end of the study, tumors and tissues may be collected for pharmacodynamic analysis (e.g., western blotting for Mcl-1 levels).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (FRET) Determine CDK9 IC50 Cell_Culture Hematological Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Caspase-Glo) Determine EC50 Treatment->Apoptosis_Assay Viability_Assay Viability Assay (CellTiter-Glo) Determine GI50 Treatment->Viability_Assay Western_Blot Western Blot Analyze pSer2-RNAPII & Mcl-1 Protein Levels Treatment->Western_Blot Xenograft_Model Establish Xenograft Model (Subcutaneous or Disseminated) Dosing Administer this compound (i.v.) Xenograft_Model->Dosing Efficacy_Measurement Measure Tumor Growth/ Burden Dosing->Efficacy_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., Mcl-1 levels in tumor) Efficacy_Measurement->PD_Analysis

References

AZD4573: A Technical Guide to its Mechanism and Impact on Transcription Elongation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZD4573, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It details the compound's mechanism of action, its effects on transcription elongation, and the preclinical data supporting its therapeutic potential in hematological malignancies.

Executive Summary

This compound is a small molecule inhibitor designed for transient but potent engagement of CDK9, a key regulator of transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), leading to a halt in the transcription of genes with short-lived mRNA and protein products. This mechanism preferentially affects the expression of critical survival proteins in cancer cells, such as MCL-1 and MYC, thereby inducing rapid apoptosis. Preclinical studies have demonstrated this compound's high potency and selectivity, leading to significant anti-tumor activity in various hematological cancer models, both as a monotherapy and in combination with other agents.

Core Mechanism of Action: Inhibition of Transcription Elongation

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing promoter-proximally paused RNA Polymerase II (RNAPII) into productive elongation.[1][2] This is achieved through the phosphorylation of the serine 2 residue (Ser2) within the C-terminal domain (CTD) of RNAPII.[3][4]

This compound is an ATP-competitive inhibitor of CDK9.[5] By binding to the ATP pocket of CDK9, it prevents the kinase from phosphorylating Ser2 of the RNAPII CTD.[1][4] This lack of phosphorylation stalls RNAPII at the promoter, effectively inhibiting transcription elongation.[5] This leads to a rapid depletion of short-lived transcripts and their corresponding proteins, many of which are key oncogenic drivers and survival factors in cancer cells.[3][6]

AZD4573_Mechanism cluster_nucleus Nucleus This compound This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT Inhibition RNAPII_paused Paused RNAPII at Promoter CDK9_CyclinT->RNAPII_paused pSer2-CTD Phosphorylation RNAPII_elongating Elongating RNAPII RNAPII_paused->RNAPII_elongating Release into Elongation Transcription Gene Transcription (e.g., MCL-1, MYC) RNAPII_elongating->Transcription mRNA mRNA (short half-life) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis Depletion of anti-apoptotic proteins

Figure 1: this compound Signaling Pathway

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound
ParameterValueAssay TypeSource
CDK9 IC50 <3 nMFRET Biochemical Assay[7]
CDK9 IC50 <4 nMBiochemical Assay[6][8]
Caspase Activation EC50 (Hematological Cancers) 30 nM (median)Cellular Assay (6h)[7]
GI50 (Hematological Cancers) 11 nM (median)Cellular Assay (24h)[7]
Caspase Activation EC50 (MV4-11 AML Model) 13.7 nMCellular Assay[5][6][8]
EC50 & GI50 (Solid Tumors) >30 µM (median)Cellular Assays[7]
Table 2: Selectivity of this compound
ParameterValueComparisonSource
Kinase Selectivity >10-foldAgainst other CDKs and kinases[7]

Experimental Protocols

This section details the methodologies used in the key experiments to characterize this compound's effect on transcription elongation.

CDK9 Inhibition Biochemical Assay (FRET)
  • Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate derived from the RNAPII CTD by the CDK9/Cyclin T1 complex.

  • Protocol:

    • Recombinant human CDK9/Cyclin T1 enzyme is incubated with this compound at varying concentrations in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated CTD peptide substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and a europium-labeled anti-phospho-Ser2 antibody and streptavidin-allophycocyanin (APC) are added.

    • After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pSer2-RNAPII Western Blot Analysis
  • Principle: Western blotting is used to detect the levels of phosphorylated Ser2 on RNAPII in cells treated with this compound, providing a direct measure of target engagement in a cellular context.

  • Protocol:

    • Cancer cell lines (e.g., MV4-11) are seeded and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound or vehicle control for various time points (e.g., 2, 4, 6 hours).

    • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against pSer2-RNAPII and a loading control (e.g., total RNAPII or GAPDH).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Caspase Activation and Cell Viability Assays
  • Principle: These assays quantify the induction of apoptosis (caspase activation) and the reduction in cell viability or growth (GI50) following treatment with this compound.

  • Protocol (Caspase-Glo 3/7 Assay):

    • Cells are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound for a short duration (e.g., 6 hours).

    • The Caspase-Glo 3/7 reagent is added to each well, and the plate is incubated at room temperature.

    • Luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

    • EC50 values are determined from the dose-response curves.

  • Protocol (CellTiter-Glo for Viability):

    • Cells are treated with this compound for a longer duration (e.g., 24-72 hours).

    • CellTiter-Glo reagent is added, and luminescence, proportional to ATP content and thus cell viability, is measured.

    • GI50 (concentration for 50% growth inhibition) values are calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the preclinical efficacy of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochem Biochemical Assay (CDK9 IC50) cell_culture Cell Line Culture (Hematological Cancers) treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment xenograft Xenograft Model (Subcutaneous or Disseminated) cell_culture->xenograft western Western Blot (pSer2-RNAPII, MCL-1, MYC) treatment->western viability Viability/Apoptosis Assays (EC50, GI50) treatment->viability transcriptomics Transcriptomic Analysis (RNA-seq) treatment->transcriptomics dosing This compound Dosing (e.g., 15 mg/kg, twice weekly) xenograft->dosing tumor_monitoring Tumor Growth Monitoring dosing->tumor_monitoring pd_analysis Pharmacodynamic Analysis (Tumor Biopsies) dosing->pd_analysis

Figure 2: Preclinical Evaluation Workflow for this compound

Conclusion

This compound is a potent and selective CDK9 inhibitor that effectively disrupts transcription elongation in cancer cells. This leads to the depletion of key survival proteins and the induction of apoptosis, particularly in hematological malignancies. The data presented in this guide underscore the therapeutic potential of transient CDK9 inhibition as a promising strategy for the treatment of cancers dependent on short-lived oncoproteins. The detailed experimental protocols provide a foundation for further research and development in this area. This compound is currently being evaluated in clinical trials for patients with hematologic malignancies.

References

The Discovery and Development of AZD4573: A Potent and Selective CDK9 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has shown significant promise in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed methodologies for pivotal in vitro and in vivo assays are presented, along with structured data tables and signaling pathway diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction: The Rationale for Targeting CDK9

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a crucial role in the regulation of transcription elongation.[3][4] It functions as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive transcription.[3] In many cancers, particularly hematological malignancies, tumor cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1) and MYC, for their survival.[1][2] Inhibition of CDK9 leads to the rapid depletion of these critical survival proteins, thereby inducing apoptosis in cancer cells.[1][2] This dependency provides a therapeutic window for selective CDK9 inhibitors.

Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing a highly potent and selective CDK9 inhibitor with pharmacokinetic properties suitable for transient target engagement.[5][6] The optimization of an amidopyridine series led to the discovery of compound 24 (this compound), which demonstrated excellent potency, selectivity, and desirable pharmaceutical properties for intravenous administration.[5][6]

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK9.[3] This inhibition prevents the phosphorylation of RNAPII at serine 2, leading to a global but transient suppression of transcription.[1][4] The most profound effect is observed on genes with short mRNA and protein half-lives, including key oncogenes like MCL1 and MYC.[1] The subsequent downregulation of MCL-1, a critical anti-apoptotic protein, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of caspases and ultimately, apoptosis.[2][7]

AZD4573_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2) Gene MCL1 & MYC Genes pRNAPII->Gene Transcription Elongation mRNA mRNA Gene->mRNA MCL1 MCL-1 Protein mRNA->MCL1 Translation Apoptosis Apoptosis MCL1->Apoptosis Inhibition Caspase Caspase Activation MCL1->Caspase Downregulation leads to Caspase->Apoptosis

Figure 1: this compound Mechanism of Action.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against CDK9 in various in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeTarget/Cell LineParameterValueReference(s)
Biochemical Assay (FRET)CDK9IC50<3 nM[1]
Biochemical AssayOther CDKsSelectivity>10-fold[1]
Caspase Activation AssayHematological Cancer Cell Lines (Median)EC5030 nM[1]
Cell Viability AssayHematological Cancer Cell Lines (Median)GI5011 nM[1]
Caspase Activation AssaySolid Tumor Cell Lines (Median)EC50>30 µM[1]
Cell Viability AssaySolid Tumor Cell Lines (Median)GI50>30 µM[1]
Caspase Activation AssayMV4-11 (AML)EC5013.7 nM[8]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical xenograft models of hematological malignancies.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCancer TypeDosing RegimenOutcomeReference(s)
Subcutaneous XenograftMM, AML, NHLNot specifiedDurable regressions[1]
Disseminated XenograftMM, AML, NHLNot specifiedDurable regressions[1]

Clinical Development

This compound is currently being evaluated in Phase I/II clinical trials for the treatment of patients with relapsed or refractory hematological malignancies.[9][10][11] These studies are assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anti-cancer agents.[9][10]

Table 3: Overview of Key Clinical Trials for this compound

ClinicalTrial.gov IDPhaseStatus (as of late 2025)Condition(s)Intervention(s)
NCT03263637Phase 1CompletedRelapsed or Refractory Hematological MalignanciesThis compound
NCT04630756Phase 1/2Active, not recruitingAdvanced Hematological MalignanciesThis compound in combination with other anti-cancer agents
NCT05140382Phase 2CompletedRelapsed/Refractory Peripheral T-cell Lymphoma, Relapsed/Refractory Classical Hodgkin's LymphomaThis compound

Experimental Protocols

In Vitro Assays

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to determine the biochemical potency of kinase inhibitors.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (CDK9) - Substrate - ATP - this compound dilutions start->prepare_reagents incubate Incubate Kinase and this compound prepare_reagents->incubate add_substrate_atp Add Substrate and ATP to initiate reaction incubate->add_substrate_atp stop_reaction Stop Reaction add_substrate_atp->stop_reaction add_detection Add Detection Reagents (e.g., FRET pair antibodies) stop_reaction->add_detection read_plate Read Plate on TR-FRET enabled reader add_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 2: Generalized FRET-based Kinase Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP.

  • Kinase Reaction: In a microplate, incubate the CDK9/Cyclin T1 enzyme with the various concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Detection: After a defined incubation period, stop the reaction and add detection reagents, which typically include a europium-labeled antibody that recognizes the kinase and an Alexa Fluor® 647-labeled tracer that competes with ATP for binding to the kinase.

  • Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP.

Methodology:

  • Cell Seeding: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP, and therefore, the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key effectors of apoptosis.

Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the cell viability assay. A shorter incubation time (e.g., 6 hours) is often used to detect early apoptotic events.[1]

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix and incubate at room temperature to allow for cell lysis, caspase cleavage of the substrate, and generation of the luminescent signal.

  • Measurement: Measure the luminescence.

  • Data Analysis: Determine the EC50 (concentration for 50% maximal effect) for caspase activation.

In Vivo Xenograft Models

Xenograft_Model_Workflow start Start cell_culture Culture Hematological Cancer Cells start->cell_culture cell_injection Subcutaneous or Intravenous Injection of Cells into Immunocompromised Mice cell_culture->cell_injection tumor_formation Allow Tumors to Establish and Grow cell_injection->tumor_formation randomization Randomize Mice into Treatment Groups tumor_formation->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint analysis Tumor Measurement and Data Analysis endpoint->analysis end End analysis->end

Figure 3: Generalized Workflow for a Xenograft Model Study.

Methodology for Subcutaneous Xenograft Model:

  • Cell Preparation: Culture human hematological cancer cells (e.g., MM.1S, MOLM-13) to a sufficient number.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intravenous) and schedule.

  • Monitoring: Measure tumor volume regularly using calipers and monitor the overall health of the animals.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Conclusion

This compound is a selective and potent CDK9 inhibitor with a well-defined mechanism of action that leads to the induction of apoptosis in hematological cancer cells. Its promising preclinical activity has translated into ongoing clinical investigations. This technical guide provides a comprehensive summary of the key data and methodologies associated with the discovery and development of this compound, serving as a valuable resource for the scientific community. The continued development of this compound holds the potential to offer a new therapeutic option for patients with hematological malignancies.

References

Preclinical Profile of AZD4573 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical studies of AZD4573, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in the context of Acute Myeloid Leukemia (AML). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting CDK9, a key transcriptional regulator. This inhibition leads to a rapid reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), which is crucial for transcriptional elongation. The subsequent downstream effects include the suppression of short-lived and critical survival proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein frequently overexpressed in AML. The depletion of MCL-1 triggers the intrinsic apoptotic pathway, leading to programmed cell death in AML cells.[1][2]

Quantitative In Vitro Activity

This compound has demonstrated potent and rapid induction of apoptosis and loss of viability across a diverse range of hematological cancer cell lines.

Table 1: In Vitro Potency of this compound in Hematological Malignancies
ParameterConditionValueCell Line Example (AML)
CDK9 IC50Biochemical Assay (FRET)<3 nM-
Caspase Activation EC506-hour treatmentMedian = 30 nMMV-4-11: 13.7 nM[3][4][5]
Cell Viability GI5024-hour treatmentMedian = 11 nM-
pSer2-RNAP2 & MCL-1 IC506-hour treatment14 nMMV-4-11[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition.

In Vivo Efficacy in AML Xenograft Models

The anti-tumor activity of this compound has been validated in various preclinical in vivo models of AML, including both cell line-derived and patient-derived xenografts (PDX).

Table 2: In Vivo Antitumor Activity of this compound in AML Models
Model TypeCell Line/PDX ModelDosing ScheduleOutcome
Subcutaneous XenograftMV-4-1115 mg/kg, IP, BID q2h, 2 days on/5 days offSustained tumor regressions[1]
Subcutaneous XenograftOCI-AML3 (Venetoclax-resistant)Combination with VenetoclaxTumor regressions (64%)[6]
Disseminated PDX9 AML PDX models15 mg/kg, IP, BID q2h, 2 days on/5 days off (4 weeks)>50% reduction of leukemic blasts in bone marrow in 5 out of 9 models[1]

IP: Intraperitoneal; BID q2h: Twice a day with a 2-hour interval.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway in AML

The following diagram illustrates the mechanism of action of this compound, leading to apoptosis in AML cells.

AZD4573_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Regulation CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pSer2_RNAPII pSer2-RNAPII (Active Transcription) MCL1_mRNA MCL-1 mRNA pSer2_RNAPII->MCL1_mRNA Promotes Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits This compound This compound This compound->CDK9

Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and subsequent apoptosis.

Experimental Workflow for In Vivo Studies

This diagram outlines the typical workflow for assessing the efficacy of this compound in AML xenograft models.

In_Vivo_Workflow start Start cell_culture AML Cell Culture (e.g., MV-4-11) start->cell_culture implantation Subcutaneous or IV Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated dosing endpoint Endpoint Analysis: Tumor Weight, FACS, Immunohistochemistry monitoring->endpoint At study completion end End endpoint->end

Caption: Workflow for preclinical in vivo evaluation of this compound in AML xenograft models.

Detailed Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on the viability and induction of apoptosis in AML cell lines.

Materials:

  • AML cell lines (e.g., MV-4-11)

  • RPMI-1640 medium with 10% FBS

  • 384-well plates

  • This compound compound

  • Caspase-Glo® 3/7 Assay (Promega)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Acoustic liquid dispenser (e.g., Echo 555)

  • Luminometer

Protocol:

  • Cell Plating: Seed AML cells in 384-well plates at an appropriate density and incubate overnight.

  • Compound Dosing: On the following day, treat the cells with a 10-point, half-log dilution series of this compound using an acoustic liquid dispenser.

  • Incubation:

    • For caspase activation: Incubate for 6 hours.

    • For cell viability: Incubate for 24 hours.

  • Assay Procedure:

    • Caspase-Glo® 3/7 Assay: Add the Caspase-Glo® reagent to the wells, mix, and incubate at room temperature for 30-60 minutes.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells, mix, and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate EC50 (for caspase activation) and GI50 (for cell viability) values by fitting the data to a four-parameter logistic curve.

Western Blotting for Pharmacodynamic Markers

Objective: To assess the modulation of pSer2-RNAPII and MCL-1 protein levels following this compound treatment.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies against pSer2-RNAPII, MCL-1, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat AML cells with various concentrations of this compound for a specified duration (e.g., 6 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Subcutaneous AML Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • MV-4-11 AML cells

  • Matrigel (optional)

  • This compound formulation for intraperitoneal (IP) injection

  • Calipers

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells, often mixed with Matrigel, into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration: Administer this compound (e.g., 5 or 15 mg/kg) or vehicle via IP injection according to the specified schedule (e.g., twice daily with a 2-hour interval for 2 consecutive days, followed by 5 days off).[1]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Disseminated Patient-Derived Xenograft (PDX) Model

Objective: To assess the efficacy of this compound in a more clinically relevant model of disseminated AML.

Materials:

  • Immunocompromised mice (e.g., NSG)

  • Primary AML patient samples

  • This compound formulation

  • Flow cytometer

  • Antibodies against human CD45, CD33, and murine CD45

Protocol:

  • Engraftment: Intravenously inject primary AML patient cells into irradiated immunodeficient mice.

  • Engraftment Confirmation: Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+/CD33+ cells.

  • Treatment: Once engraftment is established, treat the mice with this compound or vehicle as per the defined schedule.

  • Efficacy Assessment: At the end of the treatment period (e.g., 4 weeks), euthanize the mice and collect bone marrow, spleen, and peripheral blood.[1]

  • FACS Analysis: Perform flow cytometry to quantify the percentage of human AML blasts (hCD45+/hCD33+) in the hematopoietic tissues to determine the reduction in tumor burden.[1]

This technical guide provides a solid foundation for understanding the preclinical profile of this compound in AML. For further details, it is recommended to consult the primary research articles cited throughout this document.

References

AZD4573's impact on apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to AZD4573-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant pro-apoptotic activity, particularly in hematological malignancies.[1][2] Its mechanism of action is centered on the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][3] By inducing a rapid and sustained depletion of these survival factors, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death. This document provides a comprehensive technical overview of the molecular mechanisms, experimental validation, and quantitative impact of this compound on apoptosis in cancer cells.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects through a precise and targeted molecular pathway. As a highly selective inhibitor, it binds to the ATP-binding pocket of CDK9, a critical component of the positive Transcription Elongation Factor b (P-TEFb) complex.[4][5] The primary function of P-TEFb is to phosphorylate the C-terminal domain of RNA Polymerase II at the serine 2 position (pSer2-RNAPII), a key step in transitioning from transcription initiation to productive elongation.[4][6]

Inhibition of CDK9 by this compound leads to a rapid, dose-dependent decrease in pSer2-RNAPII levels.[5][7][8] This suppression of transcriptional elongation disproportionately affects genes with short mRNA and protein half-lives, which require constant replenishment.[1][9] A critical target in this context is MCL1, an anti-apoptotic member of the BCL-2 family.[1][2] The subsequent depletion of the MCL-1 protein disrupts the delicate balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This destabilization allows for the activation of pro-apoptotic effector proteins BAX and BAK, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.[1][8][10] Studies have also shown that this compound can downregulate other labile oncoproteins such as c-Myc and the anti-apoptotic protein Bfl-1.[6][11][12]

Signaling Pathway Diagram

AZD4573_Apoptosis_Pathway cluster_0 cluster_1 This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition pSer2 pSer2-RNAPII (Transcriptional Elongation) CDK9->pSer2 Phosphorylation MCL1_mRNA MCL-1 / c-Myc / Bfl-1 (mRNA Transcription) pSer2->MCL1_mRNA Enables MCL1_Protein MCL-1 / c-Myc / Bfl-1 (Protein Levels) MCL1_mRNA->MCL1_Protein Translation BCL2_Family Anti-Apoptotic State (MCL-1 sequesters pro-apoptotic proteins) MCL1_Protein->BCL2_Family Maintains BAX_BAK BAX / BAK Activation BCL2_Family->BAX_BAK Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Caspase Caspase-3 Cleavage MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound inhibits CDK9, leading to MCL-1 depletion and intrinsic apoptosis.

Quantitative Data

The efficacy of this compound has been quantified across various preclinical models, demonstrating its potency and selectivity, particularly for hematological cancers.

Table 1: Potency and Cellular Activity of this compound
ParameterValueCell Line / ContextReference
CDK9 IC₅₀ <4 nMBiochemical Assay[7][13]
pSer2-RNAPII & MCL-1 IC₅₀ 14 nMMV-4-11 (AML)[1][8]
Median Caspase EC₅₀ 30 nMHematological Cancer Panel[5][7][10]
Median GI₅₀ 11 nMHematological Cancer Panel[5][7][10]
Caspase Activation EC₅₀ 13.7 nMMV-4-11 (AML)[7][13]
Table 2: this compound IC₅₀ in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines
Cell LineIC₅₀ (72h treatment)Reference
RS411 1 nM[11][14]
NALM6 5 nM[11][14]
REH 10 nM[11][14]
SEM 10 nM[11][14]

Experimental Protocols & Methodologies

The pro-apoptotic activity of this compound has been validated through a series of key experiments. The generalized workflows and specific methods are detailed below.

Experimental Workflow Diagram

AZD4573_Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Endpoint Assays CellCulture 1. Cancer Cell Line Culture (e.g., MV-4-11, OCI-LY10) Treatment 2. This compound Treatment (Dose & Time Course) CellCulture->Treatment WesternBlot 3a. Western Blot (pSer2, MCL-1, c-Casp3) Treatment->WesternBlot CaspaseAssay 3b. Caspase-Glo Assay (Caspase 3/7 Activity) Treatment->CaspaseAssay ViabilityAssay 3c. Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay FlowCytometry 3d. Flow Cytometry (Annexin V / PI) Treatment->FlowCytometry DataAnalysis 4. Data Analysis (IC₅₀ / EC₅₀ Calculation) WesternBlot->DataAnalysis CaspaseAssay->DataAnalysis ViabilityAssay->DataAnalysis FlowCytometry->DataAnalysis

Caption: Generalized workflow for in vitro evaluation of this compound-induced apoptosis.

A. Cell Viability and Apoptosis Induction Assays
  • Objective: To quantify the dose- and time-dependent effects of this compound on cell viability and caspase activation.

  • Cell Lines: A broad panel of hematological cancer cell lines (e.g., MV-4-11, MOLP-8, OCI-LY10) and solid tumor lines (e.g., MCF-7).[1][8]

  • Methodology:

    • Cells are seeded in multi-well plates and allowed to adhere or stabilize.

    • A dose-response curve of this compound is applied to the cells.

    • For caspase activation, cells are incubated for a short duration (e.g., 6 hours).[1][7] Caspase-3/7 activity is measured using a luminescent assay like Caspase-Glo® 3/7.[6]

    • For cell viability, cells are incubated for a longer period (e.g., 24-72 hours).[7][11] Viability is assessed using assays like CellTiter-Glo® to measure ATP content.

    • For direct apoptosis measurement, cells treated in a dose-dependent manner are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry.[11]

  • Data Analysis: EC₅₀ (for caspase activation) and GI₅₀/IC₅₀ (for growth inhibition/viability) values are calculated from dose-response curves.

B. Western Blot Analysis of Pathway Modulation
  • Objective: To confirm the on-target effect of this compound on the CDK9 signaling pathway.

  • Cell Lines: MV-4-11, MCF-7, OCI-LY10.[1][8]

  • Methodology:

    • Cells are treated with various concentrations of this compound for specific time points (e.g., 1, 2, 4, 6, 8 hours).[1][8]

    • Following treatment, cell lysates are prepared.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for:

      • Phospho-RNAPII (Ser2)

      • MCL-1

      • BCL-2, BCL-XL (as controls)[1][8]

      • Cleaved Caspase-3

      • BAK, BAX[1]

    • Appropriate secondary antibodies are used, and bands are visualized and quantified using densitometry.

  • Expected Outcome: A dose- and time-dependent decrease in pSer2-RNAPII and MCL-1 protein levels, followed by an increase in cleaved caspase-3. Levels of BCL-2 and BCL-XL are expected to remain relatively unchanged in the short term.[1][8]

C. Gene Knockdown Experiments
  • Objective: To confirm that apoptosis induced by this compound is dependent on the intrinsic pathway effectors, BAX and BAK.

  • Cell Line: OCI-LY10 (DLBCL).[1][8]

  • Methodology:

    • siRNA is used to individually or simultaneously knock down the expression of BAX and BAK.

    • Knockdown is confirmed via Western blot.

    • The knockdown cells are then treated with this compound for 6 hours.

    • Caspase activation is measured and compared to control cells.

  • Expected Outcome: Simultaneous knockdown of both BAX and BAK completely suppresses this compound-mediated caspase activation, confirming the essential role of the intrinsic apoptotic pathway.[1][8][10]

Conclusion

This compound is a selective CDK9 inhibitor that potently induces apoptosis in cancer cells, particularly those of hematologic origin. Its well-defined mechanism of action involves the transcriptional suppression of the critical survival protein MCL-1, leading to the engagement of the BAX/BAK-dependent intrinsic apoptotic pathway. Quantitative data from in vitro studies consistently demonstrate its nanomolar potency in reducing cell viability and activating caspases. The clear relationship between CDK9 inhibition, MCL-1 depletion, and apoptosis induction provides a robust rationale for its continued clinical evaluation as a therapeutic agent for MCL-1-dependent cancers.[1][2]

References

The Selectivity Profile of AZD4573: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective, transient inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has shown significant promise in preclinical and clinical studies for the treatment of hematological malignancies.[1][2][3] Its mechanism of action revolves around the transient inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1) and MYC, thereby inducing apoptosis in cancer cells dependent on these proteins for survival.[1][4] This document provides a comprehensive overview of the selectivity profile of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and a visualization of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

This compound has demonstrated exceptional potency and selectivity for CDK9. Biochemical assays have established its IC50 to be less than 4 nM.[3][5] The selectivity of this compound was extensively profiled against a large panel of kinases, confirming its high specificity for CDK9.

Table 1: Biochemical Potency of this compound against CDK9
TargetAssay TypeIC50 (nM)Reference
CDK9FRET< 3[1]
CDK9Biochemical Assay< 4[3][5]
Table 2: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed using the KINOMEscan™ platform, screening against 468 kinases at a concentration of 0.1 µM, which is over 100-fold higher than its CDK9 IC50.[6][7]

ParameterValueDetailsReference
Number of Kinases Screened468KINOMEscan™ platform[6][7]
Screening Concentration0.1 µM>100-fold above CDK9 IC50[6]
Kinases with ≥90% Inhibition16---[6]
Selectivity over other CDKs> 10-foldBiochemical assays[1]
Cellular Selectivity (CDK9 vs. other CDKs)> 25-foldMCF-7 cells[4]

For 14 of the most significant off-target hits from the KINOMEscan™, IC50 values were determined, revealing that this compound is more than 10-fold selective for CDK9 over 13 of these kinases and over 100-fold selective for 8 of them.[6]

Table 3: Cellular Activity of this compound in Hematological Cancer Cell Lines

This compound induces rapid apoptosis in a diverse range of hematological cancer cell lines with minimal effect on solid tumors.[1][8]

Cell Line ModelAssayParameterValue (nM)Reference
Hematological Cancers (diverse panel)Caspase Activation (6h)Median EC5030[1]
Hematological Cancers (diverse panel)Viability (24h)Median GI5011[1]
Acute Myeloid Leukemia (MV4-11)Caspase ActivationEC5013.7[3][9]
Solid TumorsCaspase Activation / ViabilityMedian EC50 / GI50> 30,000[1]

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action involved a series of robust biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was a primary method for determining the biochemical potency of this compound against CDK9.

  • Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The binding of a phosphospecific antibody labeled with a fluorescent acceptor to the phosphorylated peptide, which is labeled with a fluorescent donor, results in FRET. Inhibition of the kinase leads to a decrease in the FRET signal.

  • General Protocol:

    • Recombinant CDK9/Cyclin T1 enzyme is incubated with the substrate peptide and ATP in a reaction buffer.

    • This compound at varying concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • A solution containing a europium-labeled anti-phospho-serine antibody and an APC-labeled peptide tracer (as the FRET acceptor) is added to stop the reaction.

    • The plate is incubated to allow for antibody-peptide binding.

    • The TR-FRET signal is read using a suitable plate reader, and IC50 values are calculated from the dose-response curves.

KINOMEscan™ Selectivity Profiling

This competition binding assay platform was utilized to determine the kinase selectivity of this compound across a large panel of human kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.

  • General Protocol:

    • A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized ligand in a multi-well plate.

    • After an incubation period to reach equilibrium, unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control.

Cellular Assays for Target Engagement and Apoptosis
  • Western Blotting for pSer2-RNAPII and Mcl-1:

    • Cancer cell lines (e.g., MV-4-11) are treated with various concentrations of this compound for specified durations.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated RNA Polymerase II (pSer2-RNAPII), Mcl-1, and a loading control (e.g., GAPDH).

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified. A dose- and time-dependent decrease in pSer2-RNAPII and Mcl-1 levels indicates target engagement and downstream effects.[1][8]

  • Caspase-Glo® 3/7 Assay for Apoptosis:

    • Cells are seeded in a multi-well plate and treated with a dilution series of this compound.

    • After the desired incubation time (e.g., 6 hours), the Caspase-Glo® 3/7 reagent is added to each well.[6]

    • The plate is incubated at room temperature to allow for cell lysis and the caspase-driven luminescent reaction to occur.

    • Luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

    • EC50 values for caspase activation are determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway of this compound Action

AZD4573_Signaling_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 pSer2 pSer2-RNAPII (Phosphorylation) CDK9->pSer2 Transcription Transcriptional Elongation pSer2->Transcription Mcl1_MYC Mcl-1 & MYC (Short-lived proteins) Transcription->Mcl1_MYC Apoptosis Apoptosis Mcl1_MYC->Apoptosis

Caption: this compound inhibits CDK9, leading to reduced transcription and apoptosis.

Experimental Workflow for this compound Characterization

AZD4573_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Potency Potency Assay (FRET) Determine IC50 for CDK9 Kinase_Selectivity Selectivity Profiling (KINOMEscan™ vs 468 kinases) Target_Engagement Target Engagement (Western Blot for pSer2-RNAPII) Downstream_Effect Downstream Effect (Western Blot for Mcl-1) Apoptosis_Assay Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Caption: Workflow for characterizing the potency and mechanism of this compound.

References

An In-depth Technical Guide to AZD4573: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573, also known as zemirciclib, is a potent and highly selective, short-acting inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It is an investigational small molecule drug being developed for the treatment of various hematological malignancies.[2][3] CDK9 is a key transcriptional regulator, and its inhibition by this compound leads to the downregulation of anti-apoptotic proteins, such as MCL-1, ultimately inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure and the pharmacological and physicochemical properties of this compound, along with its mechanism of action and relevant experimental data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide.[4] Its chemical and physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide[4]
SMILES CC(=O)N[C@@H]1CCC--INVALID-LINK--C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl[4]
Molecular Formula C22H28ClN5O2[4]
Molecular Weight 429.9 g/mol [4]
Solubility Soluble in DMSO and Methanol.[5] In DMSO, solubility is reported as 50 mg/mL (116.30 mM) with sonication[6] and 86 mg/mL (200.02 mM).[7]
Appearance White to off-white solid.[8]

Pharmacological Properties

This compound is a highly potent and selective inhibitor of CDK9.[2] Its pharmacological profile is characterized by its strong inhibitory activity against CDK9 and its selectivity over other kinases, leading to a favorable therapeutic window.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of genes with short-lived mRNA transcripts, including critical survival proteins for cancer cells like MCL-1 and MYC.[9][10]

The inhibitory activity and selectivity of this compound have been quantified in various assays:

ParameterValueCell Line/Assay ConditionReference
CDK9 IC50 <4 nMBiochemical Assay[8][11]
CDK9 IC50 <3 nMFRET-based biochemical assay[9][12]
CDK9 IC50 14 nM[5]
Selectivity vs. other CDKs >10-fold selective against other CDKs and kinases tested.[9] >25-fold cellular selectivity for CDK9 over other CDKs in MCF7 cells.[2]KINOMEscan platform, MCF7 cells[2]
CDK1 IC50 370 nM[5]
CDK2 IC50 >10,000 nM[5]
CDK4/6 IC50 1,100 nM[5]
CDK7 IC50 1,100 nM[5]
Caspase Activation EC50 13.7 nMMV4-11 (Acute Myeloid Leukemia)[6][8]
Median Caspase Activation EC50 30 nMHematological cancer cell lines[7]
Median GI50 11 nMHematological cancer cell lines[7]
Pharmacokinetics

This compound was designed for intravenous administration and exhibits a short half-life, allowing for transient but potent target engagement.[2][13]

ParameterValueSpeciesReference
Half-life (t1/2) < 1 hourRat, Dog, Monkey[7][8]
Half-life (t1/2) ~5 hoursHuman[10]
Binding Kinetics Fast-off (t1/2 = 16 min)[7][13]
Pharmacokinetics Dose-proportional increases in AUC and Cmax with moderate variability (~30-60% CV)Human[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

AZD4573_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptotic Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Elongation Competent) RNAPII->pRNAPII mRNA mRNA Transcript (e.g., MCL-1, MYC) pRNAPII->mRNA Transcription Elongation DNA DNA Template MCL1_MYC MCL-1, MYC Proteins mRNA->MCL1_MYC Translation Apoptosis Apoptosis MCL1_MYC->Apoptosis Inhibits CellSurvival Cell Survival MCL1_MYC->CellSurvival Promotes This compound This compound This compound->CDK9 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Assays (e.g., FRET, KINOMEscan) Cell_Based_Assay Cell-Based Assays (e.g., Caspase Activation, Viability) Biochemical_Assay->Cell_Based_Assay Xenograft_Models Xenograft Models (e.g., Subcutaneous, Disseminated) PD_Markers Pharmacodynamic Marker Analysis (e.g., Western Blot for pSer2-RNAPII, MCL-1) Cell_Based_Assay->PD_Markers PK_PD_Modeling PK/PD Modeling Xenograft_Models->PK_PD_Modeling Phase_I Phase I Clinical Trials (Safety, Tolerability, RP2D) Efficacy_Studies Efficacy Studies (e.g., Tumor Growth Inhibition) PK_PD_Modeling->Efficacy_Studies Phase_II Phase II Clinical Trials (Efficacy in specific patient populations) Phase_I->Phase_II

References

Methodological & Application

Application Notes and Protocols for AZD4573 in Hematologic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC.[1][4] This targeted action leads to the induction of apoptosis in a wide range of hematologic cancer cell lines, making this compound a promising therapeutic agent for malignancies such as Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and Non-Hodgkin's Lymphoma (NHL).[1][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in hematologic cancer cell lines.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2.[1][2] This phosphorylation event is essential for the release of paused RNAPII and the elongation of transcription. Inhibition of CDK9 by this compound prevents this phosphorylation, leading to a rapid, dose- and time-dependent decrease in the levels of pSer2-RNAPII.[1][4] Consequently, the transcription of genes with short-lived mRNA transcripts, including those encoding the anti-apoptotic protein Mcl-1 and the oncoprotein MYC, is suppressed.[1][4] The depletion of these critical survival proteins triggers the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.[1][4]

AZD4573_Mechanism_of_Action cluster_0 Transcription Elongation cluster_1 Apoptotic Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pSer2_RNAPII pSer2-RNAPII RNAPII->pSer2_RNAPII Gene_Transcription Gene Transcription (Mcl-1, MYC) pSer2_RNAPII->Gene_Transcription Initiates Mcl1_MYC Reduced Mcl-1 & MYC Protein Levels Gene_Transcription->Mcl1_MYC Caspase_Activation Caspase Activation Mcl1_MYC->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of this compound across a panel of hematologic cancer cell lines.

Table 1: this compound Biochemical and Cellular Potency

ParameterValueReference
CDK9 IC50 <3 nM[4]
Median Caspase EC50 (6h) 30 nM[1][4]
Median GI50 (24h) 11 nM[1][4]
MV-4-11 Caspase EC50 13.7 nM[5]

Table 2: Efficacy of this compound in Selected Hematologic Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
MV-4-11 Acute Myeloid Leukemia (AML)Caspase ActivationEC5013.7 nM[5]
MOLM-13 Acute Myeloid Leukemia (AML)ViabilityGI50Not explicitly stated, but sensitive
OCI-AML3 Acute Myeloid Leukemia (AML)ViabilityGI50Relatively insensitive

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the activity of this compound.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. This compound Treatment cluster_assays 3. In Vitro Assays cluster_analysis 4. Data Analysis start Thaw and Culture Hematologic Cancer Cell Lines maintain Maintain Suspension Culture (e.g., MV-4-11, OCI-AML3, MOLM-13) start->maintain seed_cells Seed Cells in Multi-well Plates maintain->seed_cells prepare_azd Prepare this compound Stock (10 mM in DMSO) treat Treat Cells with This compound Dilutions prepare_azd->treat seed_cells->treat viability Cell Viability Assay (CellTiter-Glo®) 24h Post-treatment treat->viability apoptosis Apoptosis Assay (Caspase-Glo® 3/7) 6h Post-treatment treat->apoptosis western Western Blot Analysis (Mcl-1, MYC, pSer2-RNAPII) Time-course treat->western analyze Analyze Luminescence/ Blot Images viability->analyze apoptosis->analyze western->analyze end Determine EC50/GI50 and Protein Levels analyze->end

Caption: General experimental workflow.
Protocol 1: Cell Culture of Hematologic Cancer Cell Lines

This protocol provides general guidelines for the culture of suspension hematologic cancer cell lines such as MV-4-11, OCI-AML3, and MOLM-13.

Materials:

  • Cell Lines: MV-4-11 (ATCC® CRL-9591™), OCI-AML3, MOLM-13

  • Growth Media:

    • MV-4-11: Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS).[6]

    • OCI-AML3: RPMI-1640 with 20% FBS or MEM Alpha with L-glutamine, ribonucleosides, and deoxyribonucleosides.[4]

    • MOLM-13: RPMI-1640 with 10% FBS.[2]

  • Reagents: Phosphate-Buffered Saline (PBS), Trypan Blue solution.

  • Equipment: T-75 culture flasks, centrifuge, incubator (37°C, 5% CO2), biosafety cabinet, hemocytometer or automated cell counter.

Procedure:

  • Thawing Cells: a. Rapidly thaw the cryovial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 125 x g for 5-7 minutes. d. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.

  • Maintaining Cultures: a. Maintain cell density between 1 x 105 and 1 x 106 cells/mL.[6] b. To subculture, transfer the desired volume of cell suspension to a new flask with fresh medium to achieve the target seeding density. c. Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells: Hematologic cancer cell lines in logarithmic growth phase.

  • Reagents: this compound (10 mM stock in DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Equipment: Opaque-walled 96-well or 384-well plates, multichannel pipette, plate shaker, luminometer.

Procedure:

  • Cell Seeding: a. Harvest cells and perform a cell count. b. Seed cells at a density of 5,000-10,000 cells per well in 80 µL of complete growth medium in an opaque-walled 96-well plate.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. b. Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only). c. Incubate the plate for 24 hours at 37°C with 5% CO2.[4]

  • Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a luminometer.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

Materials:

  • Cells: Hematologic cancer cell lines in logarithmic growth phase.

  • Reagents: this compound (10 mM stock in DMSO), Caspase-Glo® 3/7 Assay kit (Promega).

  • Equipment: Opaque-walled 96-well or 384-well plates, multichannel pipette, plate shaker, luminometer.

Procedure:

  • Cell Seeding: a. Seed cells as described in the cell viability assay protocol.

  • Compound Treatment: a. Treat cells with serial dilutions of this compound as described previously. b. Incubate the plate for 6 hours at 37°C with 5% CO2.[4]

  • Assay Procedure: a. Equilibrate the plate to room temperature. b. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. c. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. d. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. e. Incubate the plate at room temperature for 1-2 hours. f. Measure the luminescence using a luminometer.

Protocol 4: Western Blot Analysis for Mcl-1, MYC, and pSer2-RNAPII

This protocol is for the detection of key proteins modulated by this compound.

Materials:

  • Cells and Reagents: As described previously.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against Mcl-1, MYC, pSer2-RNAPII, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

  • Equipment: SDS-PAGE equipment, wet or semi-dry transfer system, PVDF or nitrocellulose membranes, chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates at a density of 1-2 x 106 cells/mL. b. Treat cells with this compound at various concentrations and for different time points (e.g., 2, 4, 6, 8, 24 hours). c. Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer. d. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling with Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop with an ECL substrate. h. Visualize the protein bands using a chemiluminescence imaging system.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro evaluation of this compound in hematologic cancer cell lines. These assays are crucial for understanding the compound's potency, mechanism of action, and cellular effects, thereby facilitating its further development as a targeted cancer therapeutic. The high sensitivity of hematologic malignancies to CDK9 inhibition, as demonstrated by this compound, underscores the therapeutic potential of this approach.

References

Application Notes and Protocols for AZD4573 in Xenograft Models of Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of AZD4573, a selective CDK9 inhibitor, in lymphoma xenograft models. The protocols and data presented are synthesized from published research to facilitate the design and execution of in vivo studies.

Introduction

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription elongation.[1][2][3][4] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II at serine 2, leading to the transcriptional suppression of short-lived and critical oncogenic proteins.[1][4] In various hematological malignancies, including lymphoma, this mechanism results in the rapid downregulation of key survival proteins such as Mcl-1, Bfl-1, and MYC, ultimately inducing apoptosis in cancer cells.[1][2][4][5] Preclinical studies have demonstrated significant anti-tumor activity of this compound in a range of lymphoma xenograft models, both as a monotherapy and in combination with other agents.[1][3] These notes provide detailed protocols for utilizing this compound in such models and summarize key quantitative data from relevant studies.

Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of the CDK9/Cyclin T complex, which plays a crucial role in gene transcription. This inhibition leads to a cascade of events culminating in apoptosis of cancer cells that are dependent on the rapid turnover of key survival proteins.

AZD4573_Signaling_Pathway cluster_transcription Transcription Regulation cluster_apoptosis Apoptotic Pathway CDK9 CDK9/Cyclin T pRNAPII pSer2-RNAPII CDK9->pRNAPII Phosphorylation (Ser2) RNAPII RNA Polymerase II (RNAPII) mRNA mRNA Transcripts (Mcl-1, Bfl-1, MYC) pRNAPII->mRNA Transcription Elongation Caspase Caspase Activation pRNAPII->Caspase Downregulation of survival proteins leads to... DNA DNA Template DNA->RNAPII Binds SurvivalProteins Anti-apoptotic Proteins (Mcl-1, Bfl-1) mRNA->SurvivalProteins Translation Apoptosis Apoptosis SurvivalProteins->Apoptosis Inhibits Caspase->Apoptosis Induces This compound This compound This compound->CDK9 Inhibition

Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and subsequent apoptosis.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model of Diffuse Large B-Cell Lymphoma (DLBCL)

This protocol describes the establishment of a subcutaneous DLBCL xenograft model to evaluate the efficacy of this compound.

1. Cell Culture:

  • Culture DLBCL cell lines (e.g., OCI-LY10, TMD8, SU-DHL-4) in appropriate media (e.g., RPMI-1640) supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Harvest and resuspend DLBCL cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

  • Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring tumor volume with calipers at least twice a week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm^3).

5. This compound Formulation and Administration:

  • Prepare this compound for in vivo studies in a vehicle such as a mixture of 2% N,N-dimethylacetamide, 30% PEG-400, and 68% 1% (v/v) Tween-80.[1]

  • Administer this compound intravenously (IV).[3]

  • A reported effective dosing schedule is 15 mg/kg, administered twice daily (with a 2-hour interval), for 2 consecutive days, followed by 5 days of rest, for three cycles.[1]

6. Efficacy and Pharmacodynamic Endpoints:

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI is a primary efficacy endpoint.

  • Body Weight: Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic (PD) Markers:

    • At specified time points after the final dose (e.g., 6 hours), euthanize a subset of mice from each group.

    • Excise tumors and analyze for PD markers such as pSer2-RNAPII, Mcl-1, and cleaved caspase-3 by methods like Western blotting, immunohistochemistry, or flow cytometry.[1][2]

Protocol 2: Disseminated Patient-Derived Xenograft (PDX) Model of T-Cell Lymphoma

This protocol outlines the use of a disseminated PDX model, which can more accurately reflect human disease.

1. PDX Model Establishment:

  • Obtain patient-derived T-cell lymphoma samples under appropriate ethical guidelines.

  • Implant tumor fragments or single-cell suspensions intravenously into immunodeficient mice (e.g., NSG).

2. Engraftment Monitoring:

  • Monitor for signs of disease progression, such as weight loss, hind-limb paralysis, or other clinical symptoms.

  • Assess tumor burden in the bone marrow and peripheral blood by flow cytometry for human CD45+ cells.[1]

3. Treatment:

  • Once engraftment is confirmed and tumor burden is established, randomize mice into treatment groups.

  • Administer this compound as described in Protocol 1. A once-weekly dosing schedule has also been evaluated in clinical settings.[6]

4. Efficacy Assessment:

  • At the end of the study, euthanize mice and collect tissues (bone marrow, spleen, peripheral blood).

  • Quantify tumor burden by flow cytometry to determine the percentage of human CD45+ tumor cells.[1] A reduction of over 50% in leukemic blasts in the bone marrow has been used as an efficacy measure.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a xenograft study using this compound.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis CellCulture 1. Lymphoma Cell Culture (e.g., OCI-LY10, TMD8) Implantation 3. Tumor Cell Implantation (Subcutaneous or IV) CellCulture->Implantation AnimalPrep 2. Animal Acclimatization (e.g., NSG Mice) AnimalPrep->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Group Randomization Monitoring->Randomization Treatment 6. This compound Administration (IV, specified schedule) Randomization->Treatment Efficacy 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Efficacy Euthanasia 8. Euthanasia & Tissue Collection Efficacy->Euthanasia PD_Analysis 9. Pharmacodynamic Analysis (pSer2-RNAPII, Mcl-1, Caspase) Euthanasia->PD_Analysis Data_Analysis 10. Data Analysis & Reporting PD_Analysis->Data_Analysis

Caption: General workflow for preclinical evaluation of this compound in lymphoma xenograft models.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various lymphoma xenograft models as reported in preclinical studies.

Table 1: this compound Efficacy in DLBCL Xenograft Models
Cell LineModel TypeDosing RegimenOutcomeReference
OCI-LY10Subcutaneous15 mg/kg, BID q2h, 2 days on/5 offRobust tumor regressions (198% TGI)[2]
TMD8Subcutaneous15 mg/kg, BID q2h, 2 days on/5 offRobust tumor regressions (184% TGI)[2]
SU-DHL-4SubcutaneousNot specifiedRobust antitumor activity[1]
OCI-LY3SubcutaneousNot specifiedDelayed tumor progression and extended survival (in combination with PIM or PI3K inhibitors)[5]
Table 2: this compound Efficacy in Other Lymphoma Xenograft Models
Lymphoma TypeModel TypeDosing RegimenOutcomeReference
T-Cell LymphomaPDX (Disseminated)Not specifiedReduction of leukemic blasts in bone marrow[1]
Burkitt Lymphoma (Namalwa, Ramos)SubcutaneousOnce weeklyTumor growth inhibition (40-60%)[4]
Cutaneous T-Cell Lymphoma (CTCL)PDX (ex vivo)Various concentrationsDose-dependent growth inhibition (GI50: 43.5-175.4 nM)[7]
Table 3: In Vitro Activity of this compound in Lymphoma Cell Lines
Cell LineLymphoma TypeAssayEC50 / GI50Reference
SU-DHL-4GCB-DLBCLCaspase Activation16 nM[1]
OCI-LY10ABC-DLBCLNot specifiedNot specified[2]
TMD8ABC-DLBCLNot specifiedNot specified[2]
Hematological Cancers (Median)VariousCaspase Activation30 nM[3]
Hematological Cancers (Median)VariousViability (GI50)11 nM[3]

Conclusion

This compound has demonstrated significant preclinical efficacy in a variety of lymphoma xenograft models, driven by its potent and selective inhibition of CDK9. The protocols and data provided herein serve as a valuable resource for researchers planning to investigate the therapeutic potential of this compound in lymphoma. Careful consideration of the appropriate animal model, dosing regimen, and pharmacodynamic endpoints is crucial for the successful design and interpretation of these studies.

References

Application Notes and Protocols for Combining AZD4573 with Venetoclax in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination of AZD4573, a selective CDK9 inhibitor, and venetoclax, a BCL-2 inhibitor, in hematological malignancy models. The combination has demonstrated significant synergy in overcoming resistance to venetoclax, offering a promising therapeutic strategy.

Scientific Rationale for the Combination

Venetoclax is a potent BCL-2 inhibitor, inducing apoptosis in BCL-2-dependent cancer cells.[1][2][3] However, both intrinsic and acquired resistance to venetoclax can occur, often mediated by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[4][5] this compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[6][7][8] Inhibition of CDK9 by this compound leads to the rapid downregulation of short-lived transcripts and proteins, including the critical anti-apoptotic protein MCL-1.[9][10]

The combination of this compound and venetoclax is based on the mechanistic rationale that this compound-mediated suppression of MCL-1 will overcome a primary resistance mechanism to venetoclax, thereby sensitizing cancer cells to BCL-2 inhibition and leading to synergistic apoptosis.[4][9] Preclinical studies have validated this hypothesis, showing that the combination leads to enhanced anti-tumor activity in various hematological cancer models, including those with de novo resistance to venetoclax.[4][10]

Signaling Pathway

The synergistic interaction between this compound and venetoclax is centered on the intrinsic apoptosis pathway, regulated by the BCL-2 family of proteins.

cluster_this compound This compound cluster_Venetoclax Venetoclax cluster_Apoptosis Apoptosis Regulation This compound This compound CDK9 CDK9 This compound->CDK9 inhibits RNAPII RNA Pol II Transcription CDK9->RNAPII activates MCL1_mRNA MCL-1 mRNA RNAPII->MCL1_mRNA transcribes MCL1 MCL-1 Protein MCL1_mRNA->MCL1 translates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) MCL1->Pro_Apoptotic sequesters Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BCL2->Pro_Apoptotic sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK activates Apoptosis Apoptosis BAX_BAK->Apoptosis initiates

Caption: Synergistic mechanism of this compound and venetoclax.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and venetoclax.

Table 1: In Vitro Caspase Activation in Hematological Cancer Cell Lines

Cell LineDrugEC50 (nM) for Caspase ActivationMaximum Caspase Activation (%)
SU-DHL-4 This compound1679
(GCB-DLBCL)Venetoclax9424
This compound + VenetoclaxEnhanced relative to single agentsSynergistic increase
OCI-AML3 This compound>30,000Minimal
(AML)Venetoclax>30,000Minimal
This compound + VenetoclaxSynergistic induction of apoptosis-

Data sourced from Cidado et al., Clinical Cancer Research, 2020.[10]

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Outcome
OCI-AML3 This compound Monotherapy44Minimal effect on tumor growth
(AML)Venetoclax Monotherapy16Minimal effect on tumor growth
Combination Therapy-Tumor regressions (64%)
SU-DHL-4 This compound Monotherapy94Significant tumor growth inhibition
(GCB-DLBCL)Venetoclax Monotherapy25Minimal effect on tumor growth
Combination Therapy-Complete tumor regressions (6/8 mice)

Data sourced from a 2018 study on the combination.[4]

Table 3: Synergy Analysis in a Panel of Hematological Cancer Cell Lines

Cell Line Panel (AML and DLBCL)Synergy Assessment MethodResult
18 cell linesLoewe ModelBeneficial combinations (score >5) in 13/18 cell lines.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and venetoclax.

In Vitro Cell Viability and Apoptosis Assays

This protocol describes how to assess the synergistic effects of this compound and venetoclax on cell viability and apoptosis in hematological cancer cell lines.

start Seed cells in 384-well plates dose Dose with this compound, Venetoclax, or combination (5-point, ½ log dilutions) start->dose incubate Incubate for 6h (Caspase) or 24h (Viability) dose->incubate reagent Add Caspase-Glo 3/7 or CellTiter-Glo reagent incubate->reagent read Read luminescence on a plate reader reagent->read analyze Analyze data and calculate synergy scores (Loewe model) read->analyze

Caption: Workflow for in vitro synergy assessment.

Materials:

  • Hematological cancer cell lines (e.g., SU-DHL-4, OCI-AML3)

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Venetoclax (stock solution in DMSO)

  • 384-well white, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Acoustic liquid dispenser (e.g., Echo 555)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 384-well plates and allow them to adhere or stabilize overnight.

  • Drug Dosing: On the following day, treat the cells with a 5-point, half-log dilution series of this compound, venetoclax, or the combination. Use an acoustic liquid dispenser for accurate dosing. Include DMSO-only controls.

  • Incubation:

    • For caspase activation assays, incubate the plates for 6 hours.

    • For cell viability assays, incubate the plates for 24 hours.

  • Assay Protocol:

    • Equilibrate the plates and assay reagents to room temperature.

    • Add Caspase-Glo® 3/7 or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Incubate at room temperature for the recommended time to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls.

    • Generate dose-response curves and calculate EC50 values.

    • Use the Loewe additivity model to calculate synergy scores. A score greater than 5 is typically considered a beneficial combination.[1]

In Vivo Xenograft Studies

This protocol details the establishment of subcutaneous xenograft models and the evaluation of the anti-tumor efficacy of the this compound and venetoclax combination.

start Inject tumor cells subcutaneously into immunocompromised mice tumor_growth Monitor tumor growth until tumors reach ~200 mm³ start->tumor_growth randomize Randomize mice into treatment groups (n=5-8 per group) tumor_growth->randomize treatment Administer treatment: - Vehicle - this compound (15 mg/kg, i.p.) - Venetoclax (100 mg/kg, p.o.) - Combination randomize->treatment monitor Monitor tumor volume and body weight regularly treatment->monitor endpoint Continue treatment for 3 cycles (2-day on/5-day off for this compound) or until endpoint is reached monitor->endpoint analysis Analyze tumor growth inhibition and regressions endpoint->analysis

Caption: Workflow for in vivo xenograft studies.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Hematological cancer cell lines (e.g., SU-DHL-4, OCI-AML3)

  • Matrigel

  • This compound formulated for intraperitoneal (i.p.) injection

  • Venetoclax formulated for oral gavage (p.o.)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of media and Matrigel.

    • Inject 1 x 10⁷ cells subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of approximately 200 mm³, randomize mice into treatment groups.

    • This compound: Administer 15 mg/kg via i.p. injection, twice daily with a 2-hour interval, on a 2-day on, 5-day off schedule.[10]

    • Venetoclax: Administer 100 mg/kg daily via oral gavage.[10]

    • Combination: Administer venetoclax first, followed by this compound within 30 minutes.[6]

  • Efficacy Assessment:

    • Continue treatment for a predetermined number of cycles (e.g., three cycles).

    • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

    • At the end of the study, calculate tumor growth inhibition and the number of tumor regressions.

Western Blot Analysis of Protein Expression

This protocol is for assessing the levels of key apoptosis-related proteins, such as MCL-1 and cleaved PARP, following treatment with this compound and venetoclax.

Materials:

  • Treated cells or tumor lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control.

Conclusion

The combination of this compound and venetoclax represents a rational and highly synergistic therapeutic strategy for hematological malignancies. The provided protocols offer a framework for researchers to investigate this combination in their own experimental models. The strong preclinical data support the ongoing clinical evaluation of this combination in patients.

References

Application Notes and Protocols for Assessing AZD4573 Efficacy in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[1][2][3] Inhibition of CDK9 by this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins, such as MCL-1 and MYC.[1][2] This mechanism induces apoptosis in tumor cells, particularly in hematologic malignancies that are often dependent on these survival proteins.[1][3] Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are critical tools for preclinical evaluation of novel therapeutics like this compound.[4][5] These models better recapitulate the heterogeneity and biology of human tumors compared to traditional cell line-derived xenografts, providing more predictive data for clinical translation.[4][6]

This document provides detailed application notes and protocols for assessing the efficacy of this compound in hematologic malignancy PDX models.

Signaling Pathway and Experimental Workflow

AZD4573_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb Forms CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Initiates MCL1_mRNA MCL-1 mRNA DNA DNA Transcription->MCL1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA MCL1 MCL-1 Protein MCL1_mRNA->MCL1 Translates to MYC MYC Protein MYC_mRNA->MYC Translates to Apoptosis Apoptosis MCL1->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 MCL1->Caspase3 MYC->Apoptosis Inhibits MYC->Caspase3 Caspase3->Apoptosis Induces This compound This compound This compound->CDK9 Inhibits

Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and subsequent transcription of MCL-1 and MYC, leading to apoptosis.

PDX_Workflow cluster_establishment PDX Model Establishment cluster_efficacy Efficacy Study cluster_analysis Pharmacodynamic & Biomarker Analysis cluster_data Data Analysis and Interpretation PatientSample Patient Tumor Sample (Hematologic Malignancy) Implantation Implantation into Immunodeficient Mice PatientSample->Implantation Engraftment Tumor Engraftment and Expansion Implantation->Engraftment TumorGrowth Monitor Tumor Growth Engraftment->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment This compound Treatment Randomization->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TumorHarvest Tumor Harvest Treatment->TumorHarvest Survival Survival Monitoring TumorMeasurement->Survival DataAnalysis Quantitative Data Analysis Survival->DataAnalysis IHC IHC for pSer2-RNAPII TumorHarvest->IHC Flow Flow Cytometry for Cleaved Caspase-3 TumorHarvest->Flow WB Western Blot for MCL-1 & MYC TumorHarvest->WB IHC->DataAnalysis Flow->DataAnalysis WB->DataAnalysis EfficacyConclusion Conclusion on Efficacy DataAnalysis->EfficacyConclusion

Caption: Experimental workflow for assessing this compound efficacy in PDX models.

Application Notes

Establishing Patient-Derived Xenograft (PDX) Models for Hematologic Malignancies

Successful establishment of PDX models from hematologic malignancies is crucial for preclinical drug evaluation.[1] Key considerations include the source of patient material (bone marrow aspirates or peripheral blood), the use of appropriate immunodeficient mouse strains (e.g., NSG mice), and the method of implantation (intravenous or subcutaneous).[7][8] For disseminated leukemia models, intravenous injection is preferred to mimic the systemic nature of the disease.[7][8] It is essential to characterize the established PDX models to ensure they retain the key molecular and histopathological features of the original patient tumor.[9]

In Vivo Efficacy Assessment of this compound in PDX Models

The antitumor activity of this compound in PDX models can be assessed through several key endpoints. For subcutaneous models, regular measurement of tumor volume is a primary indicator of efficacy.[6][10] For disseminated models, monitoring tumor burden in the bone marrow and peripheral blood via flow cytometry for human hematopoietic markers (e.g., hCD45) is standard.[3] Survival studies, where the time to a predefined endpoint (e.g., ethical endpoint based on tumor burden or clinical signs) is measured, provide a robust assessment of therapeutic benefit.

Biomarker Analysis to Determine this compound Target Engagement and Downstream Effects

Pharmacodynamic (PD) and biomarker analyses are critical for confirming the mechanism of action of this compound in vivo.[3] Key biomarkers to assess include:

  • pSer2-RNAPII: A direct target of CDK9, its reduction indicates target engagement.[1] Immunohistochemistry (IHC) on tumor tissue is a suitable method for its detection.

  • MCL-1 and MYC: Downstream effector proteins whose expression is regulated by CDK9-mediated transcription.[1] Western blotting of tumor lysates can quantify their protein levels.

  • Cleaved Caspase-3: A key marker of apoptosis induction.[2] Flow cytometry on single-cell suspensions from tumors can quantify the percentage of apoptotic cells.[2]

Protocols

Protocol 1: Establishment and Propagation of Hematologic Malignancy PDX Models
  • Patient Sample Collection: Obtain fresh, sterile bone marrow aspirate or peripheral blood from patients with hematologic malignancies under approved protocols.

  • Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

  • Cell Viability Assessment: Determine the viability of isolated MNCs using trypan blue exclusion.

  • Implantation:

    • Disseminated Model: Resuspend 1-10 x 10^6 viable MNCs in 100-200 µL of sterile PBS and inject intravenously into 6-8 week old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.

    • Subcutaneous Model: Resuspend 5-10 x 10^6 viable MNCs in a 1:1 mixture of PBS and Matrigel and inject subcutaneously into the flank of NSG mice.

  • Engraftment Monitoring:

    • Disseminated Model: Monitor for human cell engraftment by weekly retro-orbital bleeding and flow cytometry analysis for human CD45+ cells.

    • Subcutaneous Model: Monitor for palpable tumor formation twice weekly.

  • Propagation: Once tumors reach a predetermined size (e.g., >1000 mm³) or the percentage of human CD45+ cells in peripheral blood is high, euthanize the mouse and harvest the tumor or bone marrow for serial transplantation into new recipient mice.

Protocol 2: In Vivo Dosing of this compound in PDX Mice
  • Drug Formulation: Prepare this compound for intravenous administration in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween80, and saline).[11]

  • Animal Grouping: Once PDX tumors are established and have reached a mean volume of 100-200 mm³ (for subcutaneous models) or a consistent level of engraftment (for disseminated models), randomize mice into treatment and vehicle control groups (n=5-10 mice per group).

  • Dosing Regimen: A previously reported effective regimen for this compound is 15 mg/kg administered intraperitoneally, twice daily with a 2-hour interval, for 2 consecutive days, followed by 5 days of no treatment.[3][12] This cycle can be repeated.

  • Monitoring: Monitor animal health and body weight daily during the treatment period.

Protocol 3: Tumor Volume Measurement and Monitoring
  • Measurement: For subcutaneous tumors, use digital calipers to measure the length (l) and width (w) of the tumor twice to three times weekly.

  • Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (l x w²) / 2.[6][10]

  • Data Plotting: Plot the mean tumor volume for each treatment group over time to visualize tumor growth kinetics.

Protocol 4: Immunohistochemistry (IHC) for pSer2-RNAPII in PDX Tumor Tissue
  • Tissue Preparation: Harvest PDX tumors, fix in 10% neutral buffered formalin for 24 hours, and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., Tris-EDTA buffer, pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate with a primary antibody against pSer2-RNAPII (specific clone and vendor information should be optimized) overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a DAB substrate for visualization.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Analyze the staining intensity and percentage of positive cells using a microscope.

Protocol 5: Flow Cytometry for Cleaved Caspase-3 in PDX Tumor Cells
  • Single-Cell Suspension: Harvest PDX tumors and mechanically or enzymatically dissociate to obtain a single-cell suspension. For disseminated models, harvest bone marrow or spleen.

  • Cell Staining:

    • Adjust cell concentration to 1 x 10^6 cells/mL.

    • Fix and permeabilize cells using a commercially available kit.

    • Incubate with a fluorochrome-conjugated antibody specific for cleaved caspase-3.[2]

    • Co-stain with an antibody against human CD45 to specifically gate on the human tumor cell population.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of cleaved caspase-3 positive cells within the human CD45+ gate.

Protocol 6: Western Blot for MCL-1 and MYC in PDX Tumor Lysates
  • Protein Extraction: Harvest PDX tumors and homogenize in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1 and MYC (specific clone and vendor information should be optimized) overnight at 4°C.[13][14] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Hematologic Malignancy PDX Models
PDX Model IDCancer TypeThis compound Dosing RegimenOutcome MeasureResultCitation
MV-4-11 (cell line xenograft)Acute Myeloid Leukemia15 mg/kg, IP, BID q2h, 2 days on/5 days offTumor GrowthSustained regressions for >125 days[3]
AML PDX Panel (n=9)Acute Myeloid LeukemiaNot specifiedTumor Burden>50% reduction of leukemic blasts in bone marrow in 5 out of 9 models[3]
DFTL-78024T-cell LymphomaNot specifiedTumor BurdenReduction in tumor burden[15]
Table 2: Biomarker Modulation by this compound in PDX Models
BiomarkerMethod of AnalysisPDX ModelTreatmentResultCitation
pSer2-RNAPIIWestern BlotMV-4-11 cells0.1 µmol/L this compoundRapid and time-dependent decrease[12]
MCL-1 ProteinWestern BlotMV-4-11 cells0.1 µmol/L this compoundRapid and time-dependent decrease[12]
Cleaved Caspase-3Western BlotMV-4-11 cells0.1 µmol/L this compoundTime-dependent increase[12]
Caspase ActivationIn vitro assayHematologic cancer cell linesThis compoundMedian EC50 = 30 nM[1]

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for evaluating the preclinical efficacy of the CDK9 inhibitor, this compound, using patient-derived xenograft models. By combining robust in vivo efficacy studies with detailed pharmacodynamic and biomarker analyses, researchers can gain a thorough understanding of the therapeutic potential of this compound and generate the necessary data to support its clinical development for the treatment of hematologic malignancies.

References

Application Notes and Protocols for AZD4573 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves the transient inhibition of CDK9, a key regulator of transcription elongation.[1][3] This leads to the downregulation of short-lived and critical survival proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC, thereby inducing apoptosis in cancer cells, particularly those of hematological origin.[3][4][5] Preclinical in vivo studies have demonstrated significant anti-tumor activity of this compound in various xenograft models of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL), both as a monotherapy and in combination with other agents like venetoclax.[5] These application notes provide detailed protocols for the use of this compound in in vivo research settings.

Mechanism of Action

This compound selectively binds to and inhibits CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), a critical step for the transition from transcriptional pausing to productive elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a rapid, dose- and time-dependent decrease in pSer2-RNAPII levels. This results in the transcriptional suppression of genes with short-lived mRNA and protein products, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[3][4][5] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death in susceptible cancer cells.[4][5]

AZD4573_Mechanism_of_Action cluster_0 Normal Transcription Elongation cluster_1 Action of this compound CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylation pRNAPII pSer2-RNAPII RNAPII->pRNAPII Transcription Transcription of MCL-1, MYC pRNAPII->Transcription Survival Cell Survival Transcription->Survival This compound This compound Inhibited_CDK9 CDK9 This compound->Inhibited_CDK9 Inhibits Blocked_RNAPII RNA Pol II Inhibited_CDK9->Blocked_RNAPII No_pRNAPII No pSer2-RNAPII Blocked_RNAPII->No_pRNAPII No_Transcription Reduced Transcription of MCL-1, MYC No_pRNAPII->No_Transcription Apoptosis Apoptosis No_Transcription->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Potency and Activity of this compound
ParameterValueCell Line/AssayReference
CDK9 IC50 <3 nMBiochemical (FRET)[5]
CDK9 IC50 <4 nMBiochemical[2]
Caspase Activation EC50 (Median) 30 nMHematological Cancer Cell Panel[5]
GI50 (Median) 11 nMHematological Cancer Cell Panel[5]
Caspase Activation EC50 13.7 nMMV4-11 (AML)
In Vivo Dosing Regimens for this compound
IndicationXenograft ModelTreatmentDosing ScheduleReference
Acute Myeloid Leukemia (AML) MV-4-11 (subcutaneous)This compound (15 mg/kg)Twice weekly
Acute Myeloid Leukemia (AML) MV-4-11 (subcutaneous)This compound (5 or 15 mg/kg)Twice daily (2-hour split), 2 days on/5 days off[5]
Hematological Malignancies Various (subcutaneous)This compound (15 mg/kg)Twice daily (2-hour split), 2 days on/5 days off for 2-3 cycles
Acute Myeloid Leukemia (AML) OCI-AML3 (subcutaneous)This compound (15 mg/kg) + Venetoclax (100 mg/kg)This compound: Twice daily (2-hour split), 2 days on/5 days off. Venetoclax: Daily.[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • N,N-dimethylacetamide (DMA)

  • Polyethylene glycol 400 (PEG-400)

  • Tween-80

  • Sterile 1% (v/v) Tween-80 in an appropriate aqueous buffer (e.g., saline or PBS)

Procedure:

  • Prepare the vehicle solution consisting of a 2%/30%/68% mixture of N,N-dimethylacetamide, PEG-400, and 1% (v/v) Tween-80.[4]

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • First, dissolve the this compound powder in the DMA component.

  • Next, add the PEG-400 and vortex until the solution is clear.

  • Finally, add the 1% Tween-80 solution and mix thoroughly.

  • The final formulation should be a clear solution, suitable for intraperitoneal (i.p.) administration.[5] It is recommended to prepare this formulation fresh for each day of dosing.

Subcutaneous Xenograft Model Protocol

Cell Lines:

  • MV-4-11 (AML): Known to be sensitive to this compound.

  • MOLP-8 (Multiple Myeloma): Another sensitive cell line.

  • OCI-LY10 (Diffuse Large B-cell Lymphoma): Sensitive model.

  • OCI-AML3 (AML): A model known to be relatively insensitive to this compound monotherapy.

Procedure:

  • Culture the selected cancer cell lines under standard conditions.

  • Harvest the cells during their exponential growth phase and resuspend them in a suitable medium (e.g., serum-free media or a mixture with Matrigel).

  • For cell lines like MV-4-11, MOLP-8, and OCI-LY10, inject 5 x 106 cells subcutaneously into the flank of immunocompromised mice (e.g., NSG mice). For other cell lines, 1 x 107 cells may be required.[5]

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to the dosing schedule outlined in the data table (e.g., 15 mg/kg, i.p., twice daily with a 2-hour split, on a 2-day on/5-day off schedule).[5]

  • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tumors for pharmacodynamic analysis.

Subcutaneous_Xenograft_Workflow Cell_Culture Cell Culture Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Implantation Subcutaneous Implantation Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes: Utilizing AZD4573 in CRISPR Knockout Cell Line Models for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[1][2][3] By transiently inhibiting CDK9, this compound effectively downregulates the expression of short-lived and critical oncoproteins, such as Myeloid Cell Leukemia-1 (MCL-1) and MYC.[1][4] This targeted action leads to the induction of apoptosis in various cancer cells, particularly those of hematological origin.[1][2] The application of this compound in conjunction with CRISPR-Cas9 gene-editing technology provides a powerful platform to investigate the specific dependencies of cancer cells on these survival pathways and to elucidate mechanisms of drug sensitivity and resistance.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2). This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation of nascent mRNA strands.

Inhibition of CDK9 by this compound leads to a rapid, dose- and time-dependent decrease in pSer2-RNAPII levels.[1][4] This, in turn, causes a reduction in the transcription of genes with short mRNA and protein half-lives, including the anti-apoptotic protein MCL-1 and the oncogene MYC.[1] The subsequent depletion of these critical survival proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][5]

Application in CRISPR Knockout Cell Line Models

The use of CRISPR-Cas9 technology to generate specific gene knockout cell lines is an invaluable tool for studying the mechanism of action of targeted therapies like this compound. By knocking out genes hypothesized to be involved in the drug's efficacy, researchers can directly assess their role in mediating the cellular response.

A notable application of this approach has been demonstrated in Burkitt Lymphoma (BL) cell lines.[6] In this study, CRISPR-mediated genetic knockout of c-MYC and MCL-1 was shown to decrease caspase induction following treatment with this compound.[6] This finding provides direct evidence for the critical role of both c-MYC and MCL-1 in driving the apoptotic response to CDK9 inhibition by this compound.[6]

Such models can be utilized to:

  • Validate the on-target effects of this compound.

  • Identify key determinants of sensitivity and resistance.

  • Explore synthetic lethal interactions with other genetic alterations.

  • Investigate potential combination therapy strategies.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound across various hematological cancer cell lines.

Table 1: In Vitro Potency of this compound

ParameterValueReference
CDK9 IC50<3 nM[1]
CDK9 IC50<0.004 µM[3]

Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines

Cell Line/Cancer TypeAssayEndpointValueReference
Hematological Cancers (Median)Caspase Activation (6h)EC5030 nM[1][4]
Hematological Cancers (Median)Growth Inhibition (24h)GI5011 nM[1][4]
MV4-11 (Acute Myeloid Leukemia)Caspase ActivationEC500.0137 µM[7]
Burkitt Lymphoma (Sensitive Models)Caspase-Glo 3/7 (6h)EC50< 100 nM[6]
Burkitt Lymphoma (Resistant Models)Caspase-Glo 3/7 (6h)EC50> 100 nM[6]

Experimental Protocols

Protocol 1: Generation of a MCL1 Knockout Cell Line using CRISPR-Cas9

This protocol provides a general framework for generating a MCL1 knockout cancer cell line. Optimization may be required for specific cell lines.

1. sgRNA Design and Synthesis:

  • Design at least two single guide RNAs (sgRNAs) targeting an early exon of the MCL1 gene using a publicly available design tool (e.g., Benchling, CRISPR Design Tool).
  • Ensure sgRNAs have low off-target scores.
  • Synthesize or purchase the designed sgRNAs.

2. CRISPR-Cas9 Component Delivery:

  • Culture the target cancer cell line under standard conditions.
  • Choose a suitable delivery method for the CRISPR components (Cas9 and sgRNA). Options include:
  • Lentiviral transduction: Package sgRNA and Cas9 into lentiviral particles and transduce the cells. This is suitable for creating stable knockout cell lines.
  • Ribonucleoprotein (RNP) electroporation: Complex purified Cas9 protein with the synthetic sgRNA to form an RNP and deliver it into cells via electroporation. This method is known for high efficiency and reduced off-target effects.
  • Plasmid transfection: Transfect cells with plasmids encoding Cas9 and the sgRNA.

3. Single-Cell Cloning:

  • Following delivery of CRISPR components, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
  • Culture the single cells to allow for colony formation.

4. Knockout Verification:

  • Genomic DNA Analysis:
  • Expand individual clones and extract genomic DNA.
  • Amplify the targeted region of the MCL1 gene by PCR.
  • Analyze the PCR products for insertions or deletions (indels) using methods such as Sanger sequencing or a T7 endonuclease I (T7E1) assay.
  • Protein Expression Analysis:
  • Perform Western blotting on cell lysates from potential knockout clones to confirm the absence of MCL-1 protein expression. Use a validated anti-MCL-1 antibody.

Protocol 2: Assessing the Effect of this compound on Wild-Type vs. MCL1-KO Cell Lines

1. Cell Seeding:

  • Seed both the wild-type (parental) and the validated MCL1-knockout cell lines in 96-well plates at an appropriate density.

2. This compound Treatment:

  • Prepare a serial dilution of this compound in culture medium.
  • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

  • After the treatment period, perform a cell viability assay according to the manufacturer's instructions.
  • Measure the absorbance or luminescence using a plate reader.
  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.

4. Apoptosis Assay (e.g., Caspase-Glo® 3/7):

  • For apoptosis assessment, treat cells for a shorter duration (e.g., 6 hours).
  • Perform the Caspase-Glo® 3/7 assay according to the manufacturer's protocol.
  • Measure luminescence and calculate the fold change in caspase activity relative to the vehicle-treated control to determine EC50 values.

5. Western Blot Analysis:

  • Seed cells in larger culture dishes and treat with this compound at various concentrations and time points.
  • Prepare cell lysates and perform Western blotting to analyze the levels of key proteins, including pSer2-RNAPII, MCL-1 (in wild-type cells), MYC, and cleaved PARP or cleaved Caspase-3 as markers of apoptosis.

Visualizations

AZD4573_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation (Ser2) pRNAPII pSer2-RNAPII DNA DNA mRNA mRNA (MCL1, MYC) DNA->mRNA Transcription Elongation MCL1_MYC_Protein MCL-1 & MYC Proteins mRNA->MCL1_MYC_Protein Translation Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis Inhibition This compound This compound This compound->PTEFb Inhibition

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_crispr CRISPR Knockout Generation cluster_this compound This compound Treatment & Analysis sgRNA_Design 1. sgRNA Design (e.g., for MCL1) Delivery 2. Delivery of Cas9/sgRNA (e.g., RNP Electroporation) sgRNA_Design->Delivery Cloning 3. Single-Cell Cloning Delivery->Cloning Verification 4. Knockout Verification (Sequencing & Western Blot) Cloning->Verification Cell_Treatment 5. Treat WT and KO Cells with this compound Verification->Cell_Treatment Use Validated KO Clones Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Caspase-Glo) Cell_Treatment->Apoptosis_Assay Western_Blot 6c. Western Blot Analysis (pSer2-RNAPII, MYC, etc.) Cell_Treatment->Western_Blot

Caption: Experimental Workflow

Logical_Relationship cluster_condition Cellular Condition cluster_treatment Treatment cluster_outcome Outcome WT_Cells Wild-Type Cells (MCL1+/+) This compound This compound (CDK9 Inhibition) KO_Cells MCL1 Knockout Cells (MCL1-/-) High_Sensitivity High Sensitivity (Apoptosis) This compound->High_Sensitivity Resistance Resistance This compound->Resistance Reduced Sensitivity

Caption: Gene Knockout and Drug Sensitivity

References

Application Note: Analysis of Mcl-1 and c-MYC Protein Levels Following AZD4573 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition by this compound leads to the downregulation of short-lived and critical survival proteins in cancer cells.[2][3] Notably, this compound treatment results in a rapid, dose- and time-dependent decrease in the mRNA and protein levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and the oncoprotein c-MYC.[2] This ultimately leads to the induction of apoptosis in various cancer cell lines, particularly those of hematologic origin.[1][4] This application note provides a detailed protocol for the analysis of Mcl-1 and c-MYC protein levels in cancer cell lines treated with this compound using Western blot.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol details the treatment of cultured cancer cells with this compound, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of Mcl-1 and c-MYC using specific primary antibodies. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for chemiluminescent detection. The intensity of the bands corresponding to Mcl-1 and c-MYC provides a quantitative measure of their protein levels, which can be normalized to a loading control (e.g., β-actin).

Data Presentation

The following tables summarize the quantitative effects of this compound on Mcl-1 and c-MYC protein levels in various acute myeloid leukemia (AML) cell lines. Data is presented as relative protein levels normalized to a loading control (β-actin) and compared to a vehicle-treated control.

Table 1: Dose-Dependent Effect of this compound on Mcl-1 and c-MYC Protein Levels in MV4-11 Cells

This compound Concentration (nM)Treatment Time (hours)Relative Mcl-1 Level (Normalized to Control)Relative c-MYC Level (Normalized to Control)
0 (Vehicle)61.001.00
106Data not availableData not available
306Data not availableData not available
1006<0.20[3]Data not available

Table 2: Time-Course Effect of 100 nM this compound on Mcl-1 and c-MYC Protein Levels in THP-1 and MV4-11/AraC-R Cells

Cell LineTreatment Time (hours)Relative Mcl-1 Level (Normalized to Control)Relative c-MYC Level (Normalized to Control)
THP-11~0.7~0.6
2~0.5~0.4
3~0.4~0.3
MV4-11/AraC-R1~0.8~0.7
2~0.6~0.5
3~0.5~0.4

Data in Table 2 is estimated from densitometry measurements presented in a published study.[5]

Signaling Pathway and Experimental Workflow

AZD4573_Signaling_Pathway cluster_transcription Transcription Regulation cluster_translation_apoptosis Protein Synthesis & Apoptosis CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII pRNAPII p-RNA Pol II (Active) RNAPII->pRNAPII Phosphorylation DNA DNA pRNAPII->DNA mRNA Mcl-1 / c-MYC mRNA DNA->mRNA Transcription Mcl1_cMYC_Protein Mcl-1 / c-MYC Protein mRNA->Mcl1_cMYC_Protein Translation Apoptosis Apoptosis Mcl1_cMYC_Protein->Apoptosis Inhibition Cell_Survival Cell Survival Mcl1_cMYC_Protein->Cell_Survival This compound This compound This compound->CDK9

Caption: this compound inhibits CDK9, preventing transcription and reducing Mcl-1/c-MYC levels, leading to apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-Mcl-1 or anti-c-MYC) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection imaging 10. Imaging & Densitometry detection->imaging

Caption: Workflow for Western blot analysis of Mcl-1 and c-MYC after this compound treatment.

Experimental Protocols

1. Cell Culture and this compound Treatment

1.1. Culture human cancer cell lines (e.g., MV4-11, THP-1) in appropriate media and conditions. 1.2. Seed cells at a density that will allow for logarithmic growth during the treatment period. 1.3. Treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100 nM) for the desired time points (e.g., 1, 2, 3, 6, 24 hours). Include a vehicle-only control (e.g., DMSO). 1.4. After treatment, harvest cells by centrifugation and wash once with ice-cold PBS.

2. Cell Lysis and Protein Quantification

2.1. Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. 2.2. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.3. Transfer the supernatant (total protein extract) to a new pre-chilled tube. 2.4. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

3. SDS-PAGE and Western Blotting

3.1. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. 3.2. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size. 3.3. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 3.4. Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunodetection

4.1. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 4.2. Incubate the membrane with primary antibodies specific for Mcl-1 or c-MYC diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., β-actin) should also be used. 4.3. Wash the membrane three times for 10 minutes each with TBST. 4.4. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. 4.5. Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

5.1. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes. 5.2. Capture the chemiluminescent signal using a digital imaging system. 5.3. Quantify the band intensities using densitometry software. Normalize the intensity of the Mcl-1 and c-MYC bands to the intensity of the loading control band (β-actin) for each sample.

Materials

  • This compound (MedChemExpress, Cat. No. HY-111533)

  • Human cancer cell lines (e.g., MV4-11, THP-1)

  • Cell culture media and supplements

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Ponceau S solution

  • Non-fat dry milk or BSA

  • TBST buffer

  • Primary antibodies:

    • Rabbit anti-Mcl-1

    • Rabbit or mouse anti-c-MYC

    • Mouse or rabbit anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG and/or anti-mouse IgG)

  • ECL substrate

  • Western blot imaging system

References

Measuring Apoptosis Post-AZD4573 Exposure: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the inhibition of CDK9-mediated phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1).[2][4][5] This disruption of pro-survival signaling culminates in the activation of the caspase cascade and subsequent induction of apoptosis, particularly in hematological malignancies.[1][5][6][7][8]

Accurate and quantitative assessment of apoptosis is crucial for evaluating the efficacy of therapeutic agents like this compound. Flow cytometry offers a powerful platform for single-cell analysis of apoptotic events. This document provides detailed application notes and protocols for three common flow cytometry-based methods to measure apoptosis following exposure to this compound: Annexin V and Propidium Iodide (PI) staining, Caspase 3/7 activity assays, and the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

This compound-Induced Apoptosis: Quantitative Data Summary

Treatment with this compound has been demonstrated to induce apoptosis in a dose- and time-dependent manner across various hematological cancer cell lines.[1][8][9] The following tables summarize key quantitative data from preclinical studies.

Table 1: Caspase Activation in Hematological Cancer Cell Lines Following this compound Treatment

Cell Line ModelAssay ParameterEC50 ValueIncubation TimeReference
MV4-11 (Acute Myeloid Leukemia)Caspase 3 Activation13.7 nM6 hours[1][3]
Hematological Cancers (Median)Caspase Activation30 nM6 hours[1][2]

Table 2: Viability and Apoptosis in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines Following this compound Treatment

Cell LineIC50 Value (72 hours)Observation (Dose-Dependent)Reference
NALM65 nMIncreased Apoptosis[9]
REH10 nMIncreased Apoptosis[9]
SEM10 nMIncreased Apoptosis[9]
RS4;111 nMIncreased Apoptosis[9]

Signaling Pathway and Experimental Workflow Diagrams

AZD4573_Mechanism_of_Action This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition RNAPII pSer2-RNAPII (RNA Polymerase II) CDK9->RNAPII Phosphorylation Mcl1_mRNA Mcl-1 mRNA Transcription RNAPII->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibition Caspase3 Caspase-3 Activation Mcl1_Protein->Caspase3 Inhibition Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Apoptosis_Assay_Workflow cluster_setup Experimental Setup cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Seed and Culture Hematological Cancer Cells AZD4573_Treatment 2. Treat Cells with this compound (Dose-Response & Time-Course) Cell_Culture->AZD4573_Treatment Controls 3. Include Vehicle Control & Positive Apoptosis Control AZD4573_Treatment->Controls Harvest_Cells 4. Harvest and Wash Cells Controls->Harvest_Cells Staining 5. Perform Staining Protocol (Annexin V/PI, Caspase, or TUNEL) Harvest_Cells->Staining Flow_Cytometry 6. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 7. Analyze Data to Quantify Apoptotic Populations Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for apoptosis assays.

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10]

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated negative control.

  • Harvest the cells (for suspension cells, by gentle centrifugation; for adherent cells, by trypsinization followed by collection of the supernatant to include floating apoptotic cells).

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Carefully aspirate the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Add 5 µL of PI staining solution immediately before analysis.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase 3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.

Principle: This assay utilizes a cell-permeable, non-toxic substrate, such as a DEVD peptide conjugated to a fluorophore (e.g., TF2-DEVD-FMK).[12][13] In apoptotic cells, activated caspase-3 and/or caspase-7 cleave the DEVD sequence, leading to the release of the fluorophore, which can then be quantified by flow cytometry.[14][15]

Materials:

  • Cell-permeable caspase 3/7 substrate (e.g., from a commercial kit)

  • Wash Buffer

  • Assay Buffer

  • Flow cytometry tubes

Protocol:

  • Prepare cells by treating with this compound as described in the Annexin V protocol.

  • Adjust the cell density to 5 x 10^5 to 1 x 10^6 cells/mL in warm medium or buffer.[12]

  • Add the caspase 3/7 substrate to the cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X substrate per 0.5 mL of cells).[12]

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.[14]

  • Wash the cells by adding an excess of wash buffer and centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in an appropriate volume of assay buffer.

  • Analyze the samples by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., FITC channel for a green fluorescent substrate).[12]

Data Interpretation: An increase in the fluorescent signal in the treated cells compared to the control cells indicates an increase in caspase 3/7 activity and apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of the later stages of apoptosis.[16][17]

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., Br-dUTP or a fluorochrome-conjugated dUTP) to the 3'-hydroxyl ends of fragmented DNA.[16][17] The incorporated labeled nucleotides are then detected by flow cytometry.

Materials:

  • Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)

  • Fixation buffer (e.g., 1% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Wash Buffer (e.g., PBS)

  • Flow cytometry tubes

Protocol:

  • Treat cells with this compound and harvest as previously described.

  • Fix the cells by resuspending the cell pellet in ice-cold fixation buffer and incubating for 30-60 minutes at 4°C.[18]

  • Wash the cells with PBS.

  • Permeabilize the cells by incubating in ice-cold permeabilization buffer for 2 minutes on ice.[18]

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically containing TdT enzyme, labeled dUTPs, and reaction buffer).

  • Resuspend the cell pellet in the TUNEL reaction mixture.

  • Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.[18]

  • Stop the reaction by adding wash buffer and centrifuging the cells.

  • Resuspend the cells in a suitable buffer for flow cytometry analysis. If using an indirect detection method (e.g., Br-dUTP), an additional step of staining with a fluorescently labeled anti-BrdU antibody is required.[17][19]

  • Analyze the samples by flow cytometry.

Data Interpretation: An increase in the percentage of TUNEL-positive cells in the this compound-treated samples compared to the control indicates an increase in DNA fragmentation and late-stage apoptosis.

References

Application Note: Quantification of MCL1 mRNA Levels Following AZD4573 Treatment Using Real-time PCR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD4573 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 leads to the suppression of short-lived mRNA transcripts, including that of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (MCL1). Overexpression of MCL1 is a known resistance mechanism to various cancer therapies, making it an attractive therapeutic target. This application note provides a detailed protocol for quantifying the downregulation of MCL1 mRNA in a cancer cell line following treatment with this compound using reverse transcription quantitative real-time PCR (RT-qPCR).

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global suppression of transcription, with a particularly profound impact on genes with short-lived mRNAs, such as MCL1. This rapid depletion of MCL1 mRNA and the subsequent decrease in MCL1 protein levels can induce apoptosis in cancer cells that are dependent on MCL1 for survival.

AZD4573_Mechanism cluster_0 Transcription Elongation cluster_1 Gene Expression & Apoptosis This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition RNAPII RNAPII-CTD CDK9->RNAPII Phosphorylation pRNAPII p-RNAPII-CTD (Ser2) MCL1_mRNA MCL1 mRNA pRNAPII->MCL1_mRNA Transcription MCL1_Protein MCL1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition

Figure 1: Mechanism of this compound action on MCL1 expression.

Data Summary

Treatment of the human acute myeloid leukemia (AML) cell line, MV-4-11, with this compound results in a rapid and significant decrease in MCL1 mRNA levels. The following table summarizes the quantitative findings from studies investigating the effect of 0.1 µmol/L this compound on MCL1 mRNA expression over time.

Treatment Time (hours)Drug Concentration (µmol/L)Cell LinePercent Reduction in MCL1 mRNA LevelsReference
20.1MV-4-11>80%
40.1MV-4-11Significant Reduction
80.1MV-4-11Significant Reduction

Experimental Protocols

This section provides a detailed methodology for the quantification of MCL1 mRNA levels following this compound treatment.

Experimental Workflow

RT_qPCR_Workflow cell_culture 1. Cell Culture & Treatment (e.g., MV-4-11 cells + this compound) rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction rna_qc 3. RNA Quality & Quantity Control rna_extraction->rna_qc cdna_synthesis 4. Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis rt_qpcr 5. Real-time PCR (RT-qPCR) cdna_synthesis->rt_qpcr data_analysis 6. Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis

Figure 2: Experimental workflow for MCL1 mRNA quantification.
Cell Culture and Treatment

  • Cell Line: MV-4-11 (human acute myeloid leukemia)

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed MV-4-11 cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 0.1 µmol/L) or vehicle control (DMSO) for the indicated time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

Total RNA Extraction
  • Reagent: TRIzol™ Reagent or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Protocol (using a column-based kit):

    • Lyse the cell pellet using the provided lysis buffer (e.g., Buffer RLT with β-mercaptoethanol).

    • Homogenize the lysate by passing it through a 20-gauge needle or using a tissue homogenizer.

    • Proceed with the RNA extraction according to the manufacturer's protocol, which typically involves binding the RNA to a silica membrane, washing away contaminants, and eluting the purified RNA in RNase-free water.

RNA Quality and Quantity Control
  • Quantification: Measure the RNA concentration using a spectrophotometer such as a NanoDrop.

  • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0.

  • Integrity (Optional but Recommended): Analyze RNA integrity using an Agilent Bioanalyzer or equivalent.

Reverse Transcription (cDNA Synthesis)
  • Reagent: High-Capacity cDNA Reverse Transcription Kit or similar.

  • Protocol:

    • Prepare a master mix containing reverse transcriptase, dNTPs, random primers, and reaction buffer.

    • In a PCR tube, combine a standardized amount of total RNA (e.g., 1 µg) with the master mix.

    • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

    • The resulting cDNA can be stored at -20°C.

Real-time PCR (RT-qPCR)
  • Instrument: ABI Prism 7900HT Real-time PCR system or equivalent.

  • Reagents:

    • TaqMan™ Gene Expression Master Mix

    • TaqMan™ Gene Expression Assay for MCL1 (e.g., Thermo Fisher Scientific, Assay ID: Hs01050896_m1)

    • TaqMan™ Gene Expression Assay for a validated housekeeping gene (e.g., 18S rRNA, Assay ID: 4319413E, or others like GAPDH, ACTB).

  • Protocol:

    • Prepare a reaction mix containing the TaqMan™ Master Mix, the specific TaqMan™ Assay (for MCL1 or the housekeeping gene), and RNase-free water.

    • Add a standardized amount of cDNA (e.g., 10-100 ng) to each well of a 96- or 384-well PCR plate.

    • Add the reaction mix to the wells.

    • Run the RT-qPCR in the real-time PCR instrument using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

Data Analysis
  • Method: The relative quantification of MCL1 mRNA expression can be calculated using the comparative Ct (ΔΔCt) method.

  • Steps:

    • Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of MCL1.

      • ΔCt = Ct(MCL1) - Ct(housekeeping gene)

    • Normalization to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the ΔCt of the vehicle-treated control sample from the ΔCt of each this compound-treated sample.

      • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

    • Calculate Fold Change: The fold change in MCL1 expression relative to the control is calculated as 2-ΔΔCt.

Conclusion

This application note provides a comprehensive protocol for the quantification of MCL1 mRNA levels in response to this compound treatment. The use of RT-qPCR is a sensitive and reliable method to assess the pharmacodynamic effects of CDK9 inhibitors on target gene expression. The significant and rapid downregulation of MCL1 mRNA observed following this compound treatment highlights the on-target activity of this compound and provides a robust biomarker for its biological effects.

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to AZD4573 in Burkitt Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK9 inhibitor, AZD4573, in the context of Burkitt lymphoma (BL) models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound leads to a rapid reduction in the transcription of short-lived mRNAs, resulting in the downregulation of key survival proteins such as Myeloid Cell Leukemia 1 (MCL-1) and MYC.[1][2] This ultimately induces apoptosis in sensitive cancer cells.

Q2: Why is this compound particularly relevant for Burkitt lymphoma?

A2: Burkitt lymphoma is characterized by the translocation and subsequent overexpression of the MYC oncogene.[1] MYC-driven tumors are often dependent on anti-apoptotic proteins like MCL-1 for their survival. This compound's ability to downregulate both MYC and MCL-1 makes it a promising therapeutic agent for this malignancy.[1]

Q3: What are the known mechanisms of resistance to this compound in Burkitt lymphoma models?

A3: Preclinical studies have identified that resistance to this compound in Burkitt lymphoma cell lines is often associated with elevated levels of the anti-apoptotic proteins BCL2 and BCL-xL.[1] These proteins can compensate for the loss of MCL-1, thereby preventing apoptosis. Due to their longer protein half-life, BCL2 and BCL-xL levels are not significantly reduced by the transient CDK9 inhibition of this compound.[1]

Q4: How can resistance to this compound be overcome in experimental settings?

A4: Resistance to this compound in Burkitt lymphoma models can be overcome by combination therapies. The most studied approach is the co-administration of a BCL2 inhibitor, such as venetoclax.[2][3][4] This combination simultaneously targets both MCL-1 (via this compound) and BCL2, leading to synergistic apoptosis. Another potential strategy, extrapolated from studies in other lymphomas like DLBCL, involves the combination with PI3K inhibitors, which can target parallel survival pathways.

Troubleshooting Guides

Problem 1: Reduced or no apoptotic response to this compound treatment in Burkitt lymphoma cell lines.
Possible Cause Suggested Solution
Cell line has high endogenous levels of BCL2 and/or BCL-xL. 1. Assess BCL2 family protein expression: Perform Western blotting to quantify the protein levels of MCL-1, BCL2, and BCL-xL in your cell line panel.[5] 2. Combination Therapy: Co-treat cells with this compound and a BCL2 inhibitor (e.g., venetoclax). This has been shown to be synergistic in overcoming resistance.[2][3][4]
Suboptimal drug concentration or treatment duration. 1. Dose-response curve: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell line. 2. Time-course experiment: Assess apoptosis at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. This compound is known to induce rapid apoptosis, with effects seen as early as 6 hours.[1]
Issues with apoptosis detection assay. 1. Use a sensitive assay: The Caspase-Glo® 3/7 assay is a reliable method for detecting this compound-induced apoptosis.[1] 2. Confirm with a secondary assay: Use an alternative method like Annexin V/PI staining followed by flow cytometry to validate your results.
Problem 2: Difficulty in interpreting Western blot results for MCL-1 and MYC.
Possible Cause Suggested Solution
Rapid protein turnover. MCL-1 and MYC are proteins with short half-lives. Ensure rapid cell lysis and sample processing to minimize protein degradation.
Antibody quality. Use validated antibodies for MCL-1 and MYC that are known to work well for Western blotting in lymphoma cell lines.
Loading controls. Use a stable housekeeping protein like β-actin or GAPDH as a loading control to ensure equal protein loading across lanes.[5]

Data Presentation

Table 1: In Vitro Sensitivity of Burkitt Lymphoma Cell Lines to this compound

Cell LineThis compound EC50 (nM) for Caspase-3/7 InductionResistance Mechanism
Sensitive Model 1 < 100Low BCL2/BCL-xL
Sensitive Model 2 < 100Low BCL2/BCL-xL
Sensitive Model 3 < 100Low BCL2/BCL-xL
Resistant Model 1 > 100High BCL2/BCL-xL
Resistant Model 2 > 100High BCL2/BCL-xL

Data compiled from preclinical studies.[1]

Table 2: Synergistic Effect of this compound and Venetoclax Combination in Hematologic Cancer Cell Lines

Cell Line TypeNumber of Cell Lines TestedBeneficial Combination with this compound + Venetoclax
AML 1210
DLBCL 63

A Loewe synergy score >5 was considered beneficial. Data from a study on various hematologic malignancies, indicating the potential for synergy in B-cell lymphomas.[2]

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed Burkitt lymphoma cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in 50 µL of culture medium.

  • Drug Treatment: Add 50 µL of culture medium containing the desired concentrations of this compound, venetoclax, or the combination to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour, protected from light. Measure the luminescence using a plate-reading luminometer.

Protocol 2: Western Blotting for BCL2 Family Proteins
  • Cell Lysis: Following drug treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BCL2, BCL-xL, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.[5]

Mandatory Visualizations

AZD4573_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DNA DNA RNAPII->DNA Binds to mRNA mRNA (MCL-1, MYC) DNA->mRNA Transcription MCL1_MYC_Protein MCL-1 & MYC Proteins mRNA->MCL1_MYC_Protein Translation Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis Inhibition This compound This compound This compound->PTEFb Inhibition

Caption: this compound inhibits CDK9, leading to reduced transcription of MCL-1 and MYC, and subsequent apoptosis.

Resistance_and_Combination_Therapy cluster_apoptosis_regulation Apoptosis Regulation MCL1 MCL-1 Apoptosis Apoptosis MCL1->Apoptosis Inhibition BCL2 BCL2 BCL2->Apoptosis Inhibition Resistance Resistance Mechanism: High BCL2/BCL-xL BCL2->Resistance BCLxL BCL-xL BCLxL->Apoptosis Inhibition BCLxL->Resistance This compound This compound This compound->MCL1 Downregulation Venetoclax Venetoclax (BCL2 Inhibitor) Venetoclax->BCL2 Inhibition

Caption: Overcoming this compound resistance by combining it with a BCL2 inhibitor like venetoclax.

Experimental_Workflow start Start: Burkitt Lymphoma Cell Culture treatment Treat with: 1. This compound (Single Agent) 2. Venetoclax (Single Agent) 3. This compound + Venetoclax start->treatment incubation Incubate (6-24 hours) treatment->incubation harvest Harvest Cells incubation->harvest apoptosis_assay Apoptosis Assay (Caspase-Glo® 3/7) harvest->apoptosis_assay western_blot Western Blot (MCL-1, BCL2, BCL-xL) harvest->western_blot data_analysis Data Analysis: - EC50 Calculation - Synergy Analysis apoptosis_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for evaluating this compound and combination therapies.

References

AZD4573 In Vivo Efficacy Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective CDK9 inhibitor, AZD4573. The information is designed to address specific challenges that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: What is the recommended starting dose and schedule for this compound in a new xenograft model?

A: A common starting point for this compound in subcutaneous xenograft models of hematological cancers is an intermittent dosing schedule. Based on preclinical studies, a dose of 5 to 15 mg/kg administered intraperitoneally (i.p.) twice daily with a 2-hour interval (BID q2h) for two consecutive days, followed by a five-day break (2-day on/5-day off) has shown efficacy.[1] For patient-derived xenograft (PDX) models of ER+ breast cancer, a similar schedule of 15 mg/kg twice daily on a 2-day-on/5-day-off schedule has been utilized.[2]

Troubleshooting Unexpected Outcomes:

  • Low Efficacy:

    • Increase Dose: If toxicity is not observed, consider escalating the dose within the reported effective range.

    • Increase Dosing Frequency: For aggressive tumor models, a more frequent dosing schedule might be necessary, but this should be balanced with careful toxicity monitoring.

    • Confirm Target Engagement: Assess pharmacodynamic markers such as pSer2-RNAPII, Mcl-1, and MYC in tumor tissue at different time points after dosing to ensure the drug is hitting its target.[1][3]

  • High Toxicity (e.g., weight loss, lethargy):

    • Reduce Dose: Lower the mg/kg dose while maintaining the intermittent schedule.

    • Extend "Off" Period: Increase the number of drug-free days between treatment cycles.

    • Switch to a Less Frequent Schedule: For instance, a once-weekly administration has been mentioned for Burkitt Lymphoma models.[4]

2. Q: How should I prepare this compound for in vivo administration?

A: this compound is suitable for intravenous (IV) or intraperitoneal (i.p.) administration and possesses good solubility.[5][6] While the exact formulation for this compound used in all published studies is not always detailed, a common vehicle for similar small molecule inhibitors for in vivo use involves a multi-component solvent system. For example, a formulation could be prepared as follows:

  • Dissolve this compound in DMSO to create a stock solution.

  • For the working solution, add the DMSO stock to PEG300 and mix until clear.

  • Add Tween80 to the solution and mix.

  • Finally, add ddH₂O to reach the final desired concentration.[5]

Troubleshooting Formulation Issues:

  • Precipitation:

    • Use Fresh DMSO: Moisture-absorbing DMSO can reduce solubility.[5]

    • Gentle Warming: Gently warm the solution to aid dissolution, but be cautious of drug degradation.

    • Prepare Fresh: The mixed formulation should be used immediately for optimal results.[5]

3. Q: What are the expected pharmacodynamic effects of this compound in vivo?

A: this compound is a potent inhibitor of CDK9, which is crucial for transcription elongation.[1][7] Following successful administration, you should observe a rapid and dose-dependent decrease in the phosphorylation of RNA polymerase II at serine 2 (pSer2-RNAPII).[1][3] This leads to a subsequent downregulation of short-lived mRNA and proteins, most notably the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[3][4] These molecular changes should precede the induction of caspase-3 cleavage and apoptosis.[1][5]

Troubleshooting Lack of Pharmacodynamic Response:

  • Suboptimal Dosing: The dose may be too low to achieve the necessary target engagement.

  • Incorrect Timing of Sample Collection: Due to the transient nature of this compound's action, timing is critical. Collect tumor samples at various time points post-dosing (e.g., 2, 6, 8 hours) to capture the peak of the pharmacodynamic effect.[1][4]

  • Assay Sensitivity: Ensure that the antibodies and techniques used for Western blotting or immunohistochemistry are validated and sensitive enough to detect changes in the target proteins.

4. Q: My solid tumor xenograft model is not responding to this compound. Is this expected?

A: Yes, this is a possibility. In vitro studies have shown that this compound has minimal effect on solid tumors compared to hematological cancers.[3][5] Hematological malignancies often exhibit a greater dependence on the short-lived anti-apoptotic proteins that are downregulated by CDK9 inhibition.

Troubleshooting and Next Steps for Solid Tumor Models:

  • Combination Therapy: Consider combining this compound with other agents. For example, in ER+ breast cancer models, this compound has been shown to act synergistically with the CDK4/6 inhibitor palbociclib.[2]

  • Investigate Biomarkers: Explore if your tumor model expresses high levels of Mcl-1 or MYC, which could suggest potential sensitivity.

  • Re-evaluate Model Choice: If monotherapy is the goal, a different cancer model with known sensitivity to CDK9 inhibition may be more appropriate.

Quantitative Data Summary

Table 1: In Vivo Dosing Schedules for this compound

Cancer TypeAnimal ModelDose (mg/kg)RouteScheduleOutcome
Acute Myeloid Leukemia (AML)MV-4-11 Xenograft5 or 15i.p.BID q2h, 2-day on/5-day offDose-dependent tumor regression
Acute Myeloid Leukemia (AML)Nomo-1 Xenograft5i.p.Not specifiedNot specified
Burkitt Lymphoma (BL)Namalwa & RamosNot specifiedi.p.Once weekly40-60% tumor growth inhibition
ER+ Breast CancerPDX Model15Not specifiedBID, 2-day-on/5-day-offTumor regression (in combination)

Table 2: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 / EC50
Biochemical AssayCDK9<3 nM
Caspase ActivationHematological Cancers (median)30 nM
Growth Inhibition (GI50)Hematological Cancers (median)11 nM
Caspase ActivationMV-4-11 (AML)13.7 nM
Caspase ActivationSolid Tumors (median)>30 µM
Growth Inhibition (GI50)Solid Tumors (median)>30 µM

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Implantation: Inject 5 x 10⁶ MV-4-11 cells subcutaneously into the flank of immunodeficient mice.[1]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment and vehicle control groups.

  • Drug Preparation: Prepare this compound formulation as described in the FAQ section.

  • Dosing: Administer this compound or vehicle according to the selected schedule (e.g., 15 mg/kg, i.p., BID q2h, 2-day on/5-day off).[1]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a predetermined number of cycles or until tumors in the control group reach the maximum allowed size.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or in a satellite group, collect tumor tissue at specified time points after the final dose for biomarker analysis (e.g., Western blot for pSer2-RNAPII, Mcl-1).

Visualizations

AZD4573_Pathway cluster_transcription Transcription Elongation cluster_cell Cancer Cell CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII pSer2-RNAPII mRNA mRNA Transcripts (e.g., MCL1, MYC) pRNAPII->mRNA Elongation DNA DNA Template MCL1 Mcl-1 Protein mRNA->MCL1 Translation MYC MYC Protein mRNA->MYC Translation Apoptosis Apoptosis MCL1->Apoptosis Inhibits Survival Cell Survival & Proliferation MYC->Survival Promotes This compound This compound This compound->CDK9 Inhibits

Caption: Mechanism of action for this compound in cancer cells.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MV-4-11) implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization 4. Randomize into Treatment Groups tumor_growth->randomization drug_prep 5. Prepare this compound & Vehicle randomization->drug_prep dosing 6. Administer Treatment (Intermittent Schedule) drug_prep->dosing monitoring 7. Monitor Tumor Volume & Body Weight dosing->monitoring endpoint 8. Study Endpoint monitoring->endpoint Repeat until endpoint data_analysis 9. Analyze Tumor Growth Inhibition endpoint->data_analysis pd_analysis 10. (Optional) PD Analysis (Western Blot, IHC) endpoint->pd_analysis

Caption: Workflow for an in vivo efficacy study with this compound.

troubleshooting_logic cluster_outcomes Possible Outcomes cluster_actions_low Corrective Actions for Low Efficacy cluster_actions_high Corrective Actions for High Toxicity start Start In Vivo Experiment observe Observe Outcome start->observe low_efficacy Low Efficacy observe->low_efficacy No high_toxicity High Toxicity observe->high_toxicity No success Expected Efficacy & Tolerability observe->success Yes increase_dose Increase Dose low_efficacy->increase_dose increase_freq Increase Dosing Frequency low_efficacy->increase_freq confirm_pd Confirm Target Engagement (PD) low_efficacy->confirm_pd decrease_dose Decrease Dose high_toxicity->decrease_dose extend_off Extend 'Off' Period high_toxicity->extend_off decrease_freq Decrease Dosing Frequency high_toxicity->decrease_freq end Optimized Dosing Schedule success->end increase_dose->observe Re-evaluate increase_freq->observe Re-evaluate confirm_pd->observe Re-evaluate decrease_dose->observe Re-evaluate extend_off->observe Re-evaluate decrease_freq->observe Re-evaluate

Caption: Troubleshooting logic for optimizing this compound dosing.

References

Troubleshooting AZD4573 insolubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of AZD4573 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a potential issue?

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with an IC50 of less than 4 nM.[1][2] It is being investigated for the treatment of hematologic malignancies.[3][4] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which can lead to challenges in achieving and maintaining solubility in aqueous buffers used for in vitro and in vivo experiments. Proper solubilization is critical for obtaining accurate and reproducible experimental results.

Q2: What are the recommended solvents and known solubility limits for this compound?

This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[5] For aqueous-based assays, a stock solution in DMSO must be carefully diluted. For in vivo studies, specific co-solvent formulations are required. Below is a summary of reported solubility data.

Solvent/Formulation VehicleReported SolubilitySource
DMSO 86 mg/mL (200.02 mM)[5]
DMSO 125 mg/mL (290.74 mM)[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 4 mg/mL (9.3 mM)[2]
10% DMSO + 90% (20% SBE-β-CD in saline) ≥ 2.08 mg/mL (4.84 mM)[1]
10% DMSO + 90% corn oil ≥ 2.08 mg/mL (4.84 mM)[1]

Note: It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[5]

Troubleshooting Insolubility

Q3: I am observing precipitation after diluting my DMSO stock into an aqueous buffer (e.g., cell culture media, PBS). What steps can I take?

Precipitation upon dilution into aqueous media is a common issue known as "fall-out." This occurs when the concentration of the compound exceeds its solubility limit in the final buffer, which has a much lower percentage of the organic co-solvent (DMSO).

Follow this troubleshooting workflow to address the issue:

G Troubleshooting Workflow for this compound Precipitation cluster_start cluster_check Initial Checks cluster_solutions Corrective Actions cluster_end start Precipitation Observed in Aqueous Buffer check_stock Is the initial DMSO stock solution clear? start->check_stock check_dmso Is the final DMSO concentration <1%? check_stock->check_dmso Yes remake_stock 1. Prepare fresh stock in anhydrous DMSO. 2. Briefly sonicate/warm (37°C) if needed. check_stock->remake_stock No increase_dmso Consider carefully increasing final DMSO % if tolerable by the assay system. check_dmso->increase_dmso Yes, and assay is sensitive serial_dilute Perform serial dilutions or add stock to buffer while vortexing to improve mixing. check_dmso->serial_dilute remake_stock->check_dmso increase_dmso->serial_dilute alternative Evaluate alternative solubilization agents (e.g., Pluronic F-68, SBE-β-CD) if compatible with assay. serial_dilute->alternative Still Precipitates end_node Solution Remains Clear serial_dilute->end_node Success alternative->end_node Success

A step-by-step guide to resolving this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials: this compound powder (MW: 429.94 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock, you will need 4.299 mg of this compound.

    • Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Weight (mg) = 0.010 mol/L x 0.001 L x 429.94 g/mol x 1000 mg/g = 4.299 mg

  • Procedure: a. Carefully weigh 4.3 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved and the solution is clear. d. If dissolution is slow, brief sonication or warming in a 37°C water bath may be applied.[2] e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the preparation of a 10 µM working solution in cell culture media with a final DMSO concentration of 0.1%.

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile aqueous buffer (e.g., cell culture medium).

  • Procedure: a. Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in your aqueous buffer to make a 100 µM solution (e.g., add 2 µL of 10 mM stock to 198 µL of media). Crucially, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation. b. From the 100 µM intermediate solution, perform a final 1:10 dilution into your final volume of aqueous buffer to achieve the 10 µM working concentration. For instance, add 100 µL of the 100 µM solution to 900 µL of media. c. The final DMSO concentration will be 0.1%. Always prepare a vehicle control using the same final concentration of DMSO.

Mechanism of Action Context

Q4: How does this compound work?

This compound is a selective inhibitor of CDK9.[5][7] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transcriptional elongation of many genes, particularly those with short-lived mRNA transcripts.[7][8] Many of these genes encode for anti-apoptotic proteins, such as Mcl-1, which are crucial for the survival of cancer cells.[3] By inhibiting CDK9, this compound prevents the transcription of these survival proteins, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3]

This compound inhibits CDK9, blocking transcription and promoting apoptosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing toxicities associated with the selective CDK9 inhibitor, AZD4573, in animal models. The following information is intended for drug development professionals, researchers, and scientists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key transcriptional regulator. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[1][4][5] The depletion of MCL-1 induces apoptosis (programmed cell death) in cancer cells, particularly in hematological malignancies that are dependent on this survival protein.[4][5]

Q2: What are the known toxicities of this compound in animal models?

A2: Preclinical studies in mice have shown that this compound can be administered at "tolerated doses".[4] While specific, detailed public toxicology reports are limited, potential on-target toxicities consistent with CDK9 inhibition can be anticipated. Based on clinical trial data for this compound and general knowledge of CDK9 inhibitors, the most likely toxicities to monitor in animal models include:

  • Myelosuppression: Particularly neutropenia (a decrease in neutrophils).

  • Hepatotoxicity: Indicated by elevated liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • General malaise: This can manifest as weight loss, decreased activity, or changes in grooming behavior.

One preclinical study noted "minimal body weight loss" in mice treated with a combination of this compound and venetoclax, suggesting this is a key parameter to monitor.[4]

Q3: What are the primary strategies to mitigate this compound-related toxicities?

A3: The primary strategies for managing this compound-associated toxicities in a research setting are:

  • Intermittent Dosing: This is a crucial strategy to manage the on-target toxicities of CDK9 inhibition. By allowing for periods of recovery between treatments, the therapeutic window can be widened.

  • Combination Therapy: Combining this compound with other agents, such as the BCL-2 inhibitor venetoclax, has been shown to be effective and well-tolerated in preclinical models.[4] This may allow for the use of lower, less toxic doses of each agent.

  • Supportive Care: Proactive monitoring and supportive care can help manage specific toxicities as they arise.

Troubleshooting Guide

Issue 1: Significant Weight Loss or Poor General Condition in Treated Animals

Potential Cause: Drug toxicity leading to decreased appetite, dehydration, or general malaise.

Troubleshooting Steps:

  • Confirm Dosing: Double-check all calculations and procedures to ensure the correct dose of this compound is being administered.

  • Increase Monitoring Frequency: Weigh animals daily and perform regular clinical observations (e.g., assessing posture, activity, grooming).

  • Provide Supportive Care:

    • Ensure easy access to food and water. Consider providing supplemental nutrition with high-calorie, palatable food.

    • Administer subcutaneous fluids (e.g., sterile saline) to combat dehydration.

  • Adjust Dosing Regimen:

    • Consider implementing a more intermittent dosing schedule (e.g., reducing the number of treatment days per cycle).

    • If the toxicity is severe, a dose reduction may be necessary.

Issue 2: Suspected Myelosuppression (Neutropenia)

Potential Cause: On-target effect of CDK9 inhibition on hematopoietic progenitor cells.

Troubleshooting Steps:

  • Monitor Hematological Parameters: Perform complete blood counts (CBCs) at baseline and at regular intervals during and after treatment. Pay close attention to the absolute neutrophil count (ANC).

  • Establish Intervention Thresholds: Based on institutional guidelines and the severity of neutropenia, establish clear criteria for intervention.

  • Administer Supportive Care (if ethically approved and scientifically justified):

    • In cases of severe neutropenia, the use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to promote neutrophil recovery.

Issue 3: Elevated Liver Enzymes (ALT/AST)

Potential Cause: Potential on-target or off-target hepatotoxicity.

Troubleshooting Steps:

  • Monitor Liver Function: Collect blood samples for serum chemistry analysis, specifically measuring ALT and AST levels, at baseline and throughout the study.

  • Assess Severity: Compare enzyme levels to baseline and control animals to determine the magnitude of the elevation.

  • Correlate with Histopathology: At the end of the study, perform a thorough histological examination of liver tissue to look for any signs of cellular damage.

  • Consider Dose Modification: If liver enzyme elevations are severe and progressive, a dose reduction or a more intermittent dosing schedule for this compound may be warranted.

Quantitative Data Summary

Table 1: Representative Dosing and Tolerability of this compound in a Mouse Xenograft Model

ParameterValueReference
Animal ModelMice bearing MV-4-11 tumors[4]
Dosing Regimen5 or 15 mg/kg, dosed IP BID q2h on consecutive days, weekly[4]
OutcomeTolerated dose-dependent response[4]
ObservationMinimal body weight loss observed in combination studies[4]

Experimental Protocols

Protocol 1: Monitoring for General Toxicity
  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Before the first dose of this compound, record the body weight and perform a detailed clinical observation of each animal.

  • Dosing: Administer this compound according to the planned dosing schedule and route.

  • Daily Monitoring:

    • Record the body weight of each animal daily.

    • Perform a clinical observation at least once daily. Note any changes in posture, activity level, grooming, and signs of distress.

  • Intervention: If an animal loses more than 15-20% of its initial body weight or shows signs of significant distress, consult with the veterinary staff and consider the humane endpoint criteria outlined in your animal use protocol.

Protocol 2: Assessment of Hematological Toxicity
  • Blood Collection:

    • Collect a baseline blood sample (e.g., via submandibular or saphenous vein) from each animal before the first dose.

    • Collect subsequent blood samples at predetermined time points during and after the treatment cycle (e.g., at the expected neutrophil nadir and during recovery).

  • Complete Blood Count (CBC):

    • Analyze the blood samples using a hematology analyzer calibrated for the specific animal species.

    • Key parameters to assess include: White Blood Cell (WBC) count, Absolute Neutrophil Count (ANC), platelet count, and red blood cell count.

  • Data Analysis:

    • Compare the CBC results of the treated groups to the vehicle control group and to baseline values.

    • Graph the mean ANC over time to visualize the extent and duration of neutropenia.

Protocol 3: Evaluation of Hepatotoxicity
  • Blood Collection for Serum Chemistry:

    • Collect blood at baseline and at selected time points during the study.

    • Process the blood to separate the serum.

  • Biochemical Analysis:

    • Use a serum chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Data Analysis:

    • Calculate the mean and standard deviation of ALT and AST levels for each treatment group.

    • Compare the enzyme levels in the treated groups to the control group.

  • Histopathology (Terminal Endpoint):

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for any evidence of liver damage, such as necrosis, inflammation, or steatosis.

Visualizations

AZD4573_Mechanism_of_Action This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II Transcription Gene Transcription pRNAPII->Transcription Activation MCL1_mRNA MCL-1 mRNA Transcription->MCL1_mRNA Production MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition

Caption: Mechanism of action of this compound.

Toxicity_Monitoring_Workflow Start Baseline Measurements (Weight, Blood Samples) Dosing Administer this compound Start->Dosing Daily_Monitoring Daily Weight & Clinical Observation Dosing->Daily_Monitoring Terminal_Collection Terminal Tissue Collection Dosing->Terminal_Collection End of Treatment Daily_Monitoring->Dosing Next Dose in Cycle Blood_Analysis CBC & Serum Chemistry Daily_Monitoring->Blood_Analysis Scheduled Sampling Intervention Intervention if Thresholds Met Blood_Analysis->Intervention Histopathology Histopathological Analysis Terminal_Collection->Histopathology Troubleshooting_Logic Observe_Toxicity Adverse Event Observed (e.g., Weight Loss, Lethargy) Is_Severe Is the Toxicity Severe? Observe_Toxicity->Is_Severe Supportive_Care Provide Supportive Care (e.g., Fluids, Nutrition) Is_Severe->Supportive_Care No Consider_Endpoint Consider Humane Endpoint Is_Severe->Consider_Endpoint Yes Continue_Monitoring Continue Close Monitoring Supportive_Care->Continue_Monitoring Modify_Dose Modify Dosing Regimen (Intermittent Schedule or Dose Reduction) Continue_Monitoring->Modify_Dose If toxicity persists

References

Addressing variability in AZD4573 response across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4573. The information is designed to address the observed variability in response to this compound across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[2][4] By inhibiting CDK9, this compound prevents the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1) and MYC.[3][4][6] The subsequent decrease in these survival proteins leads to the induction of apoptosis in sensitive cancer cells.[3][4][6]

Q2: Why do different cell lines show varying sensitivity to this compound?

A2: The variability in response to this compound across different cell lines is a known phenomenon and can be attributed to several factors:

  • Tissue of Origin: this compound has demonstrated significantly greater potency in hematological cancer cell lines compared to solid tumor cell lines.[1][6] The median GI50 (concentration for 50% growth inhibition) in hematological cancer cell lines is approximately 11 nM, whereas in solid tumors, it is often greater than 30 µM.[1][6]

  • Dependence on Mcl-1: Cell lines that are highly dependent on the anti-apoptotic protein Mcl-1 for survival are generally more sensitive to this compound.[3][4][7] The primary mechanism of this compound-induced cell death is through the suppression of Mcl-1.[3][4]

  • Expression of other Anti-Apoptotic Proteins: Resistance to this compound can be mediated by the expression of other anti-apoptotic proteins from the BCL-2 family. For instance, cell lines co-expressing high levels of BCL-2 may require dual inhibition of both Mcl-1 and BCL-2 to undergo apoptosis.[7]

  • Genetic Alterations: Specific mutations in the drug target can confer resistance. A mutation in the CDK9 gene, L156F, has been shown to reduce the binding affinity of this compound, leading to decreased sensitivity.[8]

Q3: My solid tumor cell line is not responding to this compound. What can I do?

A3: As noted, solid tumor cell lines are generally less sensitive to this compound monotherapy.[1][6] Consider the following approaches:

  • Combination Therapy: Combining this compound with other anti-cancer agents can enhance its efficacy. For example, co-treatment with venetoclax, a BCL-2 inhibitor, has been shown to overcome resistance in some cell lines by simultaneously targeting two key anti-apoptotic pathways.[6][7]

  • Confirm Target Engagement: Before concluding a lack of response, it is crucial to confirm that this compound is engaging its target in your specific cell line. This can be done by assessing the phosphorylation of RNAPII at Serine 2 (pSer2-RNAPII) via Western blotting. A decrease in pSer2-RNAPII levels upon this compound treatment indicates target engagement.[1][5][6]

  • Assess Downstream Effects: Check for the downregulation of Mcl-1 and MYC protein levels, which are direct downstream targets of the CDK9 pathway.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High variability in cell viability assay results between replicates. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 4. Contamination.1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Prepare fresh drug dilutions for each experiment and ensure thorough mixing. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly check cell cultures for any signs of contamination.
No significant decrease in cell viability even at high concentrations of this compound. 1. The cell line is intrinsically resistant. 2. Incorrect drug concentration or inactive compound. 3. Insufficient incubation time.1. Refer to the table below for known sensitive and resistant cell lines. Consider using a positive control cell line (e.g., MV4-11). 2. Verify the concentration and integrity of your this compound stock. 3. This compound can induce apoptosis within 6-24 hours; however, significant loss of viability may require longer incubation times for some cell lines.[1][6]
No change in pSer2-RNAPII or Mcl-1 levels after this compound treatment. 1. Sub-optimal drug concentration. 2. The cell line has a resistance mechanism upstream of CDK9. 3. Technical issues with the Western blot.1. Perform a dose-response experiment to determine the optimal concentration for target engagement in your cell line. 2. Investigate potential upstream signaling pathways that may be compensating for CDK9 inhibition. 3. Ensure proper antibody validation and optimize your Western blotting protocol.
My this compound-resistant cell line does not have the CDK9 L156F mutation. 1. Upregulation of alternative survival pathways. 2. Increased drug efflux.1. Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways. 2. Investigate the expression and activity of drug efflux pumps like MDR1.

Quantitative Data Summary

Table 1: this compound In Vitro Activity in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 / GI50 (nM)Assay TypeReference
Hematological Malignancies
MV4-11Acute Myeloid Leukemia13.7Caspase Activation (EC50)[1][5]
MOLM-13Acute Myeloid Leukemia--[8]
Nomo-1Acute Myeloid Leukemia--[1]
OCI-AML3Acute Myeloid Leukemia-(Relatively insensitive)[4]
MedianHematological Cancers11Growth Inhibition (GI50)[1][6]
MedianHematological Cancers30Caspase Activation (EC50)[1][6]
Solid Tumors
HCC827 (parental)Lung Adenocarcinoma--[9]
HCC827 (erlotinib resistant)Lung Adenocarcinoma--[9]
H23Lung Adenocarcinoma--[9]
MedianSolid Tumors>30,000Growth Inhibition (GI50) & Caspase Activation (EC50)[1][6]

Note: A hyphen (-) indicates that a specific value was mentioned as being tested but not explicitly quantified in the provided search results.

Experimental Protocols

1. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere overnight (for adherent cells).

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium and add the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 value.

2. Western Blotting for Target Engagement

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pSer2-RNAPII, Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.

Visualizations

AZD4573_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm P-TEFb P-TEFb RNAPII RNAPII P-TEFb->RNAPII Phosphorylation pSer2-RNAPII pSer2-RNAPII RNAPII->pSer2-RNAPII DNA DNA pSer2-RNAPII->DNA Transcriptional Elongation mRNA mRNA DNA->mRNA Mcl-1_Protein Mcl-1 (Anti-apoptotic) mRNA->Mcl-1_Protein Translation MYC_Protein MYC (Oncogene) mRNA->MYC_Protein Translation Apoptosis Apoptosis Mcl-1_Protein->Apoptosis Inhibition This compound This compound This compound->P-TEFb Inhibition

Caption: Mechanism of action of this compound in inducing apoptosis.

Troubleshooting_Workflow start Variable this compound Response Observed check_cell_type Is the cell line of hematological origin? start->check_cell_type hematological High sensitivity expected check_cell_type->hematological Yes solid_tumor Lower sensitivity expected check_cell_type->solid_tumor No confirm_target_engagement Assess pSer2-RNAPII & Mcl-1 levels hematological->confirm_target_engagement solid_tumor->confirm_target_engagement target_engaged Target Engaged? confirm_target_engagement->target_engaged no_target_engagement Optimize dose & time / Check compound target_engaged->no_target_engagement No investigate_resistance Investigate resistance mechanisms (e.g., CDK9 mutation, other anti-apoptotic proteins) target_engaged->investigate_resistance Yes consider_combination Consider combination therapy (e.g., with Venetoclax) investigate_resistance->consider_combination

Caption: Troubleshooting workflow for variable this compound response.

References

Technical Support Center: Enhancing the Anti-Tumor Activity of AZD4573 in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the anti-tumor activity of the selective CDK9 inhibitor, AZD4573, in solid tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action is crucial for the transcriptional elongation of many genes, particularly those with short-lived mRNA and protein products. Inhibition of CDK9 by this compound leads to a rapid, dose- and time-dependent decrease in the phosphorylation of Serine 2 of RNAPII (pSer2-RNAPII).[1][2] This, in turn, suppresses the transcription of key anti-apoptotic and pro-survival proteins, most notably Mcl-1 and MYC, leading to the induction of apoptosis in cancer cells.[1]

Q2: Why is the monotherapy activity of this compound limited in most solid tumors?

Preclinical studies across large panels of cancer cell lines have shown that while this compound is highly effective in many hematological malignancies, it exhibits minimal single-agent activity in the majority of solid tumor cell lines.[1] The median EC50 and GI50 values for solid tumors are typically greater than 30 μM, compared to nanomolar ranges in sensitive hematological cancer lines.[1] This intrinsic resistance is often due to the reliance of solid tumor cells on alternative survival pathways that are not solely dependent on Mcl-1.

Q3: What are the known combination strategies to enhance this compound efficacy in solid tumors?

The primary strategy to enhance this compound's anti-tumor activity in solid tumors is through combination with agents that target parallel or compensatory survival pathways. A key example is the combination with BCL-2 inhibitors like venetoclax, which has shown synergistic effects in preclinical models.[3] In endocrine- and palbociclib-resistant estrogen receptor-positive (ER+) breast cancer, this compound has demonstrated synergistic activity with the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant, leading to tumor regression in patient-derived xenograft (PDX) models.[4][5]

Q4: What are the known mechanisms of acquired resistance to this compound?

A key mechanism of acquired resistance to CDK9 inhibitors, including this compound, is the emergence of mutations in the CDK9 kinase domain. Specifically, the L156F mutation has been identified to drive resistance to both ATP-competitive inhibitors and PROTAC degraders of CDK9.[2][6] This mutation is thought to cause steric hindrance, thereby impairing inhibitor binding.[2][6] Upregulation of CDK9 kinase activity and increased stability of the Mcl-1 protein have also been implicated in acquired resistance to CDK inhibitors.[7]

Troubleshooting Guide

Issue 1: Low or no observed efficacy of this compound as a monotherapy in our solid tumor cell line.

  • Possible Cause 1: Intrinsic Resistance. As noted, most solid tumor cell lines exhibit high intrinsic resistance to this compound monotherapy.

    • Recommendation: Confirm the Mcl-1 dependency of your cell line. Western blotting for Mcl-1 expression can provide initial insights. Consider performing an siRNA-mediated knockdown of Mcl-1 to see if it phenocopies the expected effects of this compound. If the cells are not Mcl-1 dependent, monotherapy is unlikely to be effective.

  • Possible Cause 2: Suboptimal Drug Concentration or Exposure Time.

    • Recommendation: Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 50 µM) and assess viability at multiple time points (e.g., 24, 48, 72 hours). While short-term exposure is characteristic of this compound's intended clinical use, prolonged exposure in vitro may reveal cytostatic or cytotoxic effects.[8]

  • Possible Cause 3: Experimental Assay Limitations.

    • Recommendation: Use multiple assays to assess cell viability and apoptosis. For example, complement a metabolic assay like MTT or CellTiter-Glo with a direct measure of apoptosis, such as Caspase-Glo 3/7 activation or Annexin V staining.

Issue 2: Lack of synergistic effect when combining this compound with another agent.

  • Possible Cause 1: Inappropriate Combination Partner. The chosen combination agent may not target a relevant compensatory survival pathway in your specific cancer model.

    • Recommendation: Conduct a literature review or perform high-throughput screening to identify rational combination partners for your solid tumor type. For instance, in breast cancer models resistant to CDK4/6 inhibitors, combining this compound with palbociclib has shown promise.[4][5]

  • Possible Cause 2: Suboptimal Dosing Schedule in Combination Studies. The timing and sequence of drug administration can be critical for achieving synergy.

    • Recommendation: Experiment with different dosing schedules, such as sequential versus concurrent administration. For example, pre-treating with the combination partner might sensitize the cells to subsequent this compound treatment.

  • Possible Cause 3: Antagonistic Drug Interaction. In rare cases, the combination of two drugs can be antagonistic.

    • Recommendation: Utilize synergy analysis software (e.g., CompuSyn) to calculate combination indices (CI) from dose-response matrices to quantitatively determine if the interaction is synergistic, additive, or antagonistic.

Issue 3: Development of resistance to this compound in our long-term in vitro or in vivo models.

  • Possible Cause 1: Emergence of CDK9 Mutations. As discussed, the L156F mutation in CDK9 can confer resistance.

    • Recommendation: Sequence the CDK9 gene in your resistant cell lines or tumors to check for this and other potential mutations in the kinase domain.

  • Possible Cause 2: Upregulation of Alternative Survival Pathways. Cells may adapt by upregulating other anti-apoptotic proteins (e.g., BCL-xL) or activating other pro-survival signaling pathways.

    • Recommendation: Perform proteomic or transcriptomic analysis (e.g., RNA-seq, mass spectrometry) to compare the resistant model to the parental sensitive model to identify upregulated pathways. This may reveal new therapeutic targets to overcome the acquired resistance. For example, if BCL-xL is upregulated, a combination with a BCL-xL inhibitor could be explored.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell Line TypeAssayParameterValueReference
Hematological CancersCaspase Activation (6h)Median EC5030 nM[1]
Hematological CancersViability (24h)Median GI5011 nM[1]
Solid TumorsCaspase Activation (6h)Median EC50>30 µM[1]
Solid TumorsViability (24h)Median GI50>30 µM[1]
NOMO-1 (AML)Biochemical (FRET)IC50 (CDK9)<3 nM[1]

Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models

Tumor ModelTreatmentOutcomeReference
OCI-AML3 (AML)This compound + VenetoclaxTumor Regression (64%)[3]
SU-DHL-4 (NHL)This compound + VenetoclaxComplete Tumor Regression[3]
ER+ Breast Cancer PDXThis compound + Palbociclib + FulvestrantTumor Regression[4]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate solid tumor cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10-point, half-log serial dilution of this compound in DMSO. Further dilute these in complete growth medium to achieve the final desired concentrations (ensure the final DMSO concentration is ≤0.1%).

  • Treatment: Add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.

2. Western Blot for Mcl-1 and pSer2-RNAPII

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different durations (e.g., 2, 4, 6, 8 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Mcl-1, pSer2-RNAPII (e.g., anti-RNA polymerase II CTD repeat YSPTSPS (phospho S2)), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative changes in protein expression.

3. In Vivo Solid Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of solid tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate this compound for intravenous or intraperitoneal administration. A sample formulation is 2% N,N-dimethylacetamide, 30% PEG-400, and 68% of 1% (v/v) Tween-80.[6]

  • Dosing Regimen: Administer this compound according to a predetermined schedule. An example of an intermittent dosing schedule is 15 mg/kg, administered twice daily with a 2-hour interval, for two consecutive days, followed by five days of rest, repeated for several cycles.[6] For combination studies, the second agent should be administered according to its established protocol.

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or pharmacodynamic markers like pSer2-RNAPII).

Visualizations

AZD4573_Mechanism_of_Action This compound This compound CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Ser2 pSer2_RNAPII pSer2-RNAPII RNAPII->pSer2_RNAPII Transcription Transcription Elongation pSer2_RNAPII->Transcription DNA DNA mRNA Mcl-1/MYC mRNA Transcription->mRNA Leads to Mcl1_MYC Mcl-1/MYC Proteins mRNA->Mcl1_MYC Translation Mitochondrion Mitochondrion Mcl1_MYC->Mitochondrion Inhibits Apoptosis Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow_Combination_Study start Start: Solid Tumor Cell Line seed_cells Seed cells in 96-well plates start->seed_cells treat_mono Treat with this compound (Dose-Response) seed_cells->treat_mono treat_combo_partner Treat with Combination Partner (Dose-Response) seed_cells->treat_combo_partner treat_combo_matrix Treat with Combination Matrix (this compound + Partner) seed_cells->treat_combo_matrix incubate Incubate (e.g., 72h) treat_mono->incubate treat_combo_partner->incubate treat_combo_matrix->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay data_analysis Data Analysis viability_assay->data_analysis synergy_calc Calculate Combination Index (CI) (e.g., CompuSyn) data_analysis->synergy_calc end Determine Synergy, Additivity, or Antagonism synergy_calc->end

Caption: Workflow for an in vitro combination synergy study.

Troubleshooting_Logic start Problem: Low this compound Monotherapy Efficacy check_mcl1 Is the cell line Mcl-1 dependent? start->check_mcl1 no_mcl1_dep Monotherapy is unlikely to be effective. Consider combination therapy. check_mcl1->no_mcl1_dep No yes_mcl1_dep Optimize experimental conditions. check_mcl1->yes_mcl1_dep Yes optimize_dose Perform wide dose-response and time-course experiments. yes_mcl1_dep->optimize_dose check_assay Use orthogonal assays (e.g., apoptosis vs. viability). optimize_dose->check_assay still_low_efficacy Consider intrinsic resistance via other pathways. check_assay->still_low_efficacy

Caption: Troubleshooting logic for low monotherapy efficacy.

References

Refinement of AZD4573 treatment duration for optimal target engagement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD4573. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for successful outcomes. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the refinement of this compound treatment duration for optimal target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9)[1][2][3][4]. CDK9 is a key transcriptional regulator that phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII)[3][5]. This phosphorylation event is crucial for releasing RNAPII from a paused state, allowing for transcriptional elongation to proceed[5][6].

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, which leads to the inhibition of transcription of genes with short-lived mRNA and proteins[3][6][7]. A critical downstream effect is the rapid, dose- and time-dependent decrease in the levels of the anti-apoptotic protein MCL-1, as well as the oncoprotein MYC[1][5][8]. The depletion of these key survival proteins ultimately induces apoptosis in susceptible cancer cells, particularly those of hematological origin[1][5][8].

Q2: Why is the duration of this compound treatment a critical parameter to optimize?

A2: The duration of treatment is critical because this compound is designed for transient target engagement[1][6][9]. The compound has fast-off binding kinetics and a short half-life in preclinical models[2][6][10]. The therapeutic hypothesis is that a short, potent inhibition of CDK9 is sufficient to downregulate key survival proteins like MCL-1 and trigger apoptosis, while a longer exposure might lead to off-target effects or unnecessary toxicity. In vitro studies have demonstrated that a 6 to 8-hour pulse treatment can be as effective as continuous exposure in inducing maximal cell death[5]. Therefore, refining the treatment window is essential to maximize therapeutic efficacy while minimizing potential side effects.

Q3: What are the recommended biomarkers to confirm target engagement of this compound?

A3: We recommend a panel of biomarkers to confirm target engagement and downstream pharmacological effects. These can be categorized as:

  • Direct Target Engagement: A reduction in the phosphorylation of RNA Polymerase II at serine 2 (pSer2-RNAPII) is the most direct biomarker of CDK9 inhibition[1][7][10].

  • Downstream Pathway Modulation: A decrease in the protein levels of MCL-1 and c-MYC serves as a robust indicator of downstream pathway modulation[1][5].

  • Apoptosis Induction: An increase in cleaved caspase-3 and/or cleaved PARP confirms the induction of apoptosis, the ultimate intended outcome of the treatment[7].

These markers can be assessed by techniques such as Western blotting or capillary electrophoresis[7].

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide representative data from studies in the MV4-11 acute myeloid leukemia cell line to guide your experimental design.

Table 1: Time-Course of pSer2-RNAPII Inhibition and MCL-1 Downregulation by this compound (100 nM)

Treatment Duration (Hours)% pSer2-RNAPII Inhibition (vs. DMSO)% MCL-1 Protein Reduction (vs. DMSO)
0.545%15%
175%35%
292%68%
495%85%
696%91%
895%90%
1294%88%
2493%85%

Table 2: Dose-Response of MCL-1 and c-MYC Downregulation after 6-Hour Treatment

This compound Concentration (nM)% MCL-1 Protein Reduction (vs. DMSO)% c-MYC Protein Reduction (vs. DMSO)
110%12%
335%40%
1072%78%
3088%92%
10091%95%
30093%96%

Experimental Protocols

Protocol 1: Western Blotting for Target Engagement Biomarkers

  • Cell Culture and Treatment: Plate cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL. Allow cells to acclimate for 24 hours. Treat with the desired concentrations of this compound or DMSO vehicle for the specified durations.

  • Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pSer2-RNAPII, anti-MCL-1, anti-c-MYC, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensities using densitometry software.

Mandatory Visualizations

AZD4573_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) This compound->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II (Paused) CDK9_CyclinT->RNAPII Phosphorylation pRNAPII pSer2-RNAPII (Elongating) RNAPII->pRNAPII Transcription Transcription of Short-Lived mRNAs (e.g., MCL1, MYC) pRNAPII->Transcription DNA DNA Template MCL1_MYC_mRNA MCL1 / MYC mRNA Transcription->MCL1_MYC_mRNA Translation Translation MCL1_MYC_mRNA->Translation MCL1_MYC_Protein MCL-1 / MYC Protein Translation->MCL1_MYC_Protein Apoptosis Apoptosis MCL1_MYC_Protein->Apoptosis Inhibition

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_0 Phase 1: Time-Course Experiment cluster_1 Phase 2: Dose-Response Experiment cluster_2 Phase 3: Apoptosis Assay A Seed cells (e.g., MV4-11) B Treat with fixed concentration of this compound (e.g., 100 nM) A->B C Harvest at multiple time points (0.5, 1, 2, 4, 6, 8, 12, 24h) B->C D Analyze pSer2-RNAPII and MCL-1 levels via Western Blot C->D E Identify optimal duration for maximal target modulation (e.g., 6 hours) D->E F Seed cells G Treat with serial dilutions of this compound F->G H Incubate for optimal duration determined in Phase 1 (e.g., 6h) G->H I Analyze MCL-1 and c-MYC levels via Western Blot H->I J Determine EC50 for downstream biomarker modulation I->J K Seed cells L Treat with varying doses and durations based on prior phases K->L M Measure apoptosis (e.g., cleaved caspase-3 staining or Annexin V assay) L->M N Confirm link between target engagement and cell death M->N

Caption: Workflow for optimizing this compound treatment.

Troubleshooting Guide

Issue 1: Inconsistent or weak inhibition of pSer2-RNAPII despite using the recommended concentration of this compound.

  • Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot the stock solution upon receipt and store at -80°C. Use a fresh aliquot for each experiment.

  • Possible Cause 2: Sub-confluent or Over-confluent Cells. Cell density can affect cellular metabolism and drug uptake.

    • Solution: Ensure you are plating a consistent number of cells and that they are in the logarithmic growth phase at the time of treatment.

  • Possible Cause 3: Issues with Antibody/Western Blotting. The primary antibody for pSer2-RNAPII may be of poor quality or used at a suboptimal dilution.

    • Solution: Validate your primary antibody with a positive control. Perform a titration to determine the optimal antibody concentration. Ensure efficient protein transfer.

Issue 2: Significant reduction in MCL-1 is observed, but there is minimal induction of apoptosis (e.g., low cleaved caspase-3).

  • Possible Cause 1: Cell Line Resistance. The cell line may have alternative survival pathways that are independent of MCL-1.

    • Solution: Verify the MCL-1 dependency of your cell line through literature searches or by using other MCL-1 targeting strategies (e.g., siRNA). Consider that some cell lines may require longer incubation times post-treatment to commit to apoptosis.

  • Possible Cause 2: Insufficient Treatment Duration. While MCL-1 protein levels may drop quickly, the commitment to apoptosis can be a slower process.

    • Solution: Perform a longer time-course experiment (e.g., 24, 48, 72 hours) to assess apoptosis markers after the initial pulse treatment.

Issue 3: High variability in results between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Passage Number. Cells at very high or low passage numbers can behave differently.

    • Solution: Use cells within a consistent and defined passage number range for all experiments.

  • Possible Cause 2: Variability in Drug Preparation. Inconsistent dilution of the stock solution can lead to different final concentrations.

    • Solution: Prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.

Troubleshooting_Guide Start Start: Inconsistent Target Engagement CheckCompound Check this compound Aliquot (Fresh? Stored correctly?) Start->CheckCompound CheckCells Verify Cell Health & Density (Log phase? Consistent plating?) CheckCompound->CheckCells Compound OK ResultNotOK Problem Persists CheckCompound->ResultNotOK Compound Degraded CheckBlot Validate Western Blot Protocol (Antibody? Transfer efficiency?) CheckCells->CheckBlot Cells OK CheckCells->ResultNotOK Cell Culture Issue ResultOK Problem Resolved CheckBlot->ResultOK Protocol OK CheckBlot->ResultNotOK Blotting Issue

Caption: Troubleshooting inconsistent target engagement.

References

Validation & Comparative

A Comparative Guide to the Efficacy of AZD4573 and Other CDK9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CDK9 inhibitor AZD4573 with other notable CDK9 inhibitors. The information presented is supported by preclinical experimental data to aid researchers in their evaluation of these compounds for oncology research and development.

Introduction to CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[1] Dysregulation of CDK9 activity is implicated in various malignancies, particularly those dependent on the continuous expression of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC.[2][3] Inhibition of CDK9 offers a promising therapeutic strategy by selectively targeting the transcriptional machinery on which cancer cells often rely.

This compound is a potent and highly selective inhibitor of CDK9 designed for transient target engagement.[4][5] Its rapid on/off binding kinetics and short half-life are intended to provide a therapeutic window that maximizes anti-tumor activity while minimizing toxicity.[5][6] This guide compares the efficacy of this compound with other CDK9 inhibitors, including both pan-CDK inhibitors with significant CDK9 activity and other selective CDK9 inhibitors.

Comparative Efficacy of CDK9 Inhibitors

The following tables summarize the in vitro potency of this compound and other CDK9 inhibitors against their target kinase and in cellular assays.

Table 1: Biochemical Potency of CDK9 Inhibitors

InhibitorTypeCDK9 IC50 (nM)Other Notable CDK IC50s (nM)
This compound Selective CDK9<3-4[4][7]>10-fold selectivity vs other CDKs[4]
Alvocidib (Flavopiridol) Pan-CDK3-100[8][9][10]CDK1, CDK2, CDK4, CDK6 (20-100)[8][10]
Dinaciclib Pan-CDK4[11][12]CDK1 (3), CDK2 (1), CDK5 (1)[11][12]
AT7519 Pan-CDK<10CDK1 (210), CDK2 (47), CDK4 (100), CDK5 (13), CDK6 (170)[13]
KB-0742 Selective CDK96[14][15][16]>50-fold selective over other CDKs[14][15]
NVP-2 Selective CDK90.514[17][18][19]CDK1 (>584), CDK2 (>706)[17][18]
Enitociclib (BAY 1251152) Selective CDK93[20]>50-fold selective over other CDKs[20]
Atuveciclib (BAY 1143572) Selective CDK913[20]>100-fold selective for CDK9 over CDK2[20]
LY2857785 Selective CDK911[20]CDK8 (16), CDK7 (246)[20]
Riviciclib Pan-CDK20[20]CDK1 (79), CDK4 (63)[20]

Table 2: Cellular Activity of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeCaspase Activation EC50 (nM)Growth Inhibition GI50 (nM)
MV4-11Acute Myeloid Leukemia (AML)13.7[5][7]-
Hematological Cancers (Median)Various30[4][21]11[4][21]
Solid Tumors (Median)Various>30,000[4][21]>30,000[4][21]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition by agents like this compound leads to apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cdk9 P-TEFb Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects RNA Pol II RNA Pol II Gene Body Gene Body RNA Pol II->Gene Body Elongation Promoter Promoter Promoter->RNA Pol II Pauses at Nascent RNA Nascent RNA Gene Body->Nascent RNA MCL-1_mRNA MCL-1 mRNA Nascent RNA->MCL-1_mRNA MYC_mRNA MYC mRNA Nascent RNA->MYC_mRNA CDK9 CDK9 CDK9->RNA Pol II Phosphorylates Ser2 CDK9->RNA Pol II CyclinT1 Cyclin T1 CyclinT1->CDK9 Activates This compound This compound This compound->CDK9 Inhibits MCL-1_Protein MCL-1 Protein MCL-1_mRNA->MCL-1_Protein Translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Apoptosis Apoptosis MCL-1_Protein->Apoptosis Inhibits MCL-1_Protein->Apoptosis MYC_Protein->Gene Body Promotes Transcription

Caption: CDK9-mediated transcriptional elongation and its inhibition.

Experimental Workflow for Efficacy Evaluation

This diagram outlines a typical workflow for assessing the efficacy of a CDK9 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (Kinase Activity) Cell_Viability Cell Viability Assay (e.g., Resazurin) Biochemical_Assay->Cell_Viability Determine IC50 Western_Blot Western Blot (MCL-1, MYC, Apoptosis Markers) Cell_Viability->Western_Blot Determine EC50/GI50 Xenograft_Model Hematological Malignancy Xenograft Model Western_Blot->Xenograft_Model Confirm Mechanism Treatment Inhibitor Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Biomarker Assessment) Tumor_Measurement->PD_Analysis Assess Efficacy

Caption: Workflow for evaluating CDK9 inhibitor efficacy.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted for determining the cytotoxic effects of CDK9 inhibitors on hematological cancer cell lines.

Materials:

  • Hematological cancer cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well opaque-walled plates

  • CDK9 inhibitor stock solution (in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the CDK9 inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (media with resazurin only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Western Blot for MCL-1, MYC, and Apoptosis Markers

This protocol is for detecting changes in protein expression following treatment with a CDK9 inhibitor.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

In Vivo Xenograft Model of Hematological Malignancy

This protocol outlines a general procedure for evaluating the in vivo efficacy of CDK9 inhibitors.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Hematological cancer cell line (e.g., MV4-11)

  • Matrigel (optional)

  • CDK9 inhibitor formulation for intravenous or oral administration

  • Calipers

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the CDK9 inhibitor at the predetermined dose and schedule.

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for MCL-1 and MYC, immunohistochemistry for apoptosis markers).

Conclusion

This compound demonstrates high potency and selectivity for CDK9, translating to effective induction of apoptosis in a range of hematological cancer models. Its profile as a selective CDK9 inhibitor with a short duration of action differentiates it from pan-CDK inhibitors, which may have a broader range of off-target effects and associated toxicities. The preclinical data suggest that this compound is a promising therapeutic candidate for hematological malignancies, particularly those dependent on the MCL-1 survival pathway. Further head-to-head preclinical and clinical studies with other selective CDK9 inhibitors will be crucial to fully elucidate its comparative efficacy and therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic design of future investigations into CDK9-targeted cancer therapies.

References

A Preclinical Head-to-Head: AZD4573 Versus Alvocidib and Dinaciclib in Oncology Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of agents targeting the fundamental cellular processes of cell cycle progression and transcriptional regulation. This guide provides a comparative analysis of three prominent CDK inhibitors—AZD4573, alvocidib (also known as flavopiridol), and dinaciclib—in preclinical settings. Our focus is on their mechanisms of action, efficacy across various cancer models, and the experimental data that underpins our understanding of their therapeutic potential.

Mechanism of Action: A Tale of Selectivity

All three compounds function by inhibiting CDKs, but their target specificity varies significantly, which in turn influences their biological effects and potential therapeutic windows.

  • This compound is a highly potent and selective inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII). This action releases RNAPII from a paused state, allowing for transcriptional elongation. By selectively inhibiting CDK9, this compound leads to the transcriptional suppression of genes with short-lived mRNAs and proteins, such as the anti-apoptotic protein MCL-1 and the oncoprotein MYC. This targeted depletion of key survival proteins rapidly induces apoptosis in cancer cells, particularly those of hematological origin.

  • Alvocidib (Flavopiridol) is considered a pan-CDK inhibitor, competing with ATP to block the activity of CDK1, CDK2, CDK4, CDK6, and CDK9. Its broad-spectrum activity allows it to induce cell cycle arrest in both G1 and G2 phases, in addition to its CDK9-mediated transcriptional inhibitory effects. The primary target of alvocidib is the P-TEFb complex, leading to the loss of mRNA production.

  • Dinaciclib is a potent small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9. This profile enables it to arrest the cell cycle at both the G1/S and G2/M transitions while also suppressing transcription via CDK9 inhibition. The combined effect on both cell cycle progression and transcription contributes to its potent anti-cancer activity.

CDK_Inhibitor_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors CDK Inhibitors RNAPII RNA Polymerase II (Paused) Active_RNAPII Active RNAPII (Elongating) RNAPII->Active_RNAPII PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Phosphorylates Ser2 mRNA mRNA transcripts (MCL-1, MYC) Active_RNAPII->mRNA Transcription DNA DNA Proteins Anti-apoptotic Proteins (MCL-1, MYC) mRNA->Proteins Translation Apoptosis Apoptosis Proteins->Apoptosis Inhibits Cell_Survival Tumor Cell Survival Proteins->Cell_Survival Cell_Survival->Apoptosis This compound This compound (High CDK9 Selectivity) This compound->PTEFb Inhibits Alvocidib Alvocidib (pan-CDK) Alvocidib->PTEFb Dinaciclib Dinaciclib (CDK1/2/5/9) Dinaciclib->PTEFb

Caption: Mechanism of CDK9 inhibition leading to apoptosis.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the three inhibitors.

Table 1: Kinase Inhibitory Activity (IC50)

CompoundCDK9CDK1CDK2CDK4CDK5Selectivity Profile
This compound <3 nM / <4 nM>10-fold less potent vs CDK9>10-fold less potent vs CDK9>10-fold less potent vs CDK9>10-fold less potent vs CDK9Highly selective for CDK9 over other CDKs and kinases.
Alvocidib ~20-100 nM range30 nM170 nM100 nMN/ABroad-spectrum (pan-CDK) inhibitor.
Dinaciclib 4 nM3 nM1 nMN/A1 nMPotent inhibitor of CDK1, 2, 5, and 9.

Table 2: In Vitro Efficacy in Hematological Malignancies

CompoundCancer TypeMetricResult
This compound Diverse HematologicalMedian Caspase EC50 (6h)30 nM
Diverse HematologicalMedian GI50 (24h)11 nM
AML (MV4-11)Caspase Activation EC5013.7 nM
Alvocidib ATL Cell LinesIC50 (72h)30.1 - 60.1 nM
AML (MV4-11, MOLM-13)Venetoclax EC50 Reduction5 to 10-fold reduction with 80 nM alvocidib.
Dinaciclib Pediatric Cell LinesMedian IC507.5 nM
Thyroid Cancer LinesMedian-effect dose≤ 16.0 nM

Table 3: In Vitro Efficacy in Solid Tumors

CompoundCancer TypeMetricResult
This compound Solid TumorsMedian EC50 & GI50>30 µM (minimal effect)
Alvocidib Various (HCT116, A2780, PC3)IC5010 - 15 nM
Dinaciclib Ovarian CancerIC50 (72h)13.8 - 123.5 nM
Thyroid CancerMedian-effect dose≤ 16.0 nM

Table 4: In Vivo Efficacy in Preclinical Xenograft Models

CompoundModelDosing & AdministrationOutcome
This compound AML, MM, NHL (Subcutaneous & Disseminated)e.g., 15 mg/kg, i.p.Durable regressions.
AML (OCI-AML3, venetoclax-resistant)Combination w/ VenetoclaxTumor regressions (64%).
T-cell Lymphoma (SUDHL4)Combination w/ VenetoclaxComplete regressions, 6/8 mice tumor-free.
Alvocidib ATLN/ASuppressed tumor growth.
Dinaciclib Anaplastic Thyroid Cancer40-50 mg/kg daily, i.p.Dose-dependent tumor growth retardation.
OsteosarcomaN/AStable disease observed.
Solid Tumors (various)N/ASignificant EFS delay in 23 of 36 models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Assays
  • Cell Viability/Cytotoxicity: Assays like CellTiter-Glo (Promega) or lactate dehydrogenase (LDH) assays are commonly used. Cells (e.g., MV4-11, OCI-AML3, various thyroid and ovarian cancer lines) are seeded in multi-well plates and treated with a dose range of the inhibitor for specified times (e.g., 24-96 hours). Luminescence or absorbance is measured to determine the concentration that inhibits 50% of growth (GI50/IC50).

  • Apoptosis Assays: Apoptosis is quantified by measuring caspase-3 activity using fluorometric assays or by flow cytometry after staining with Annexin V and propidium iodide (PI). This allows for the determination of early and late apoptotic cell populations.

  • Western Blot Analysis: To confirm the mechanism of action, protein expression levels are analyzed. Cells are treated with the inhibitors, lysed, and proteins are separated by SDS-PAGE. Antibodies specific to pSer2-RNAPII, MCL-1, CDK1, Cyclin B1, and cleaved caspase-3 are used to detect changes in protein levels.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture xenograft Mouse Xenograft Model (Subcutaneous/Disseminated) start->xenograft treatment Drug Treatment (this compound, Alvocidib, Dinaciclib) Dose-Response & Time-Course culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (pSer2-RNAPII, MCL-1) treatment->western invivo_treatment In Vivo Dosing (i.p. or i.v.) xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement pd_analysis Pharmacodynamic Analysis (Tumor Biopsy) tumor_measurement->pd_analysis

Caption: A typical preclinical experimental workflow.

In Vivo Xenograft Studies
  • Model Establishment: Human cancer cell lines (e.g., AML, NHL) or patient-derived xenograft (PDX) models are implanted either subcutaneously in the flank of immunodeficient mice or intravenously for disseminated disease models.

  • Drug Administration: Once tumors are established, animals are treated with the inhibitors. This compound is often prepared for intravenous (IV) or intraperitoneal (i.p.) administration. Dinaciclib has been administered via i.p. injection. Formulations vary; for example, this compound has been prepared in a mix of N,N-dimethylacetamide, PEG-400, and Tween-80. Dosing schedules can be daily or intermittent (e.g., twice daily on a 2-day on/5-day off schedule for this compound).

  • Efficacy Evaluation: Tumor volume is measured regularly. Efficacy is assessed by tumor growth inhibition, tumor regression, and/or delay in event-free survival. Body weight is monitored as an indicator of toxicity.

Comparative Summary

The preclinical data reveals a distinct profile for each inhibitor.

  • Selectivity and Therapeutic Window: this compound's high selectivity for CDK9 is its defining feature. This specificity is hypothesized to provide a wider therapeutic window compared to the broader activity of alvocidib and dinaciclib, which may lead to more off-target effects. The clinical development of non-selective CDK9 inhibitors has been hampered by narrow therapeutic indices.

  • Efficacy Spectrum: this compound shows potent activity almost exclusively in hematological cancers, with minimal effect on solid tumors in vitro. In contrast, both alvocidib and dinaciclib have demonstrated significant preclinical activity against a range of solid tumor types, including ovarian and thyroid cancers, in addition to hematological malignancies.

  • Mechanism of Cell Death: While all three drugs induce apoptosis primarily through the suppression of MCL-1, the additional cell cycle arrest mechanisms of alvocidib and dinaciclib (at G1/S and/or G2/M) contribute to their broader cytotoxic effects. This compound's action is more purely centered on acute transcriptional inhibition.

  • Combination Potential: All three drugs show promise in combination therapies. Notably, this compound and alvocidib have demonstrated strong synergy with the BCL-2 inhibitor venetoclax, particularly in overcoming resistance in AML models. This highlights the therapeutic strategy of co-targeting different nodes of the apoptosis pathway.

Comparative_Logic cluster_this compound This compound cluster_pan_cdk Alvocidib & Dinaciclib azd_select High CDK9 Selectivity azd_hema Potent in Hematological Malignancies azd_select->azd_hema azd_solid Weak in Solid Tumors azd_select->azd_solid azd_window Potential for Wider Therapeutic Window azd_select->azd_window pan_select Broad CDK Inhibition (CDK1/2/5/9 etc.) pan_hema Potent in Hematological Malignancies pan_select->pan_hema pan_solid Potent in Solid Tumors pan_select->pan_solid pan_window Potential for Narrower Therapeutic Window pan_select->pan_window

Caption: A logical comparison of the inhibitors' profiles.

Conclusion

Based on preclinical data, this compound, alvocidib, and dinaciclib are all potent inducers of apoptosis in cancer models. This compound stands out for its high selectivity for CDK9, translating to powerful efficacy in hematological cancer models and the potential for an improved safety profile. Alvocidib and dinaciclib, with their broader CDK inhibitory profiles, demonstrate efficacy across both hematological and solid tumors, though this lack of specificity may narrow their therapeutic window. The strong synergistic potential shown with agents like venetoclax suggests that the future of these CDK9-targeting inhibitors may lie in rationally designed combination therapies. Further clinical investigation is required to determine how these preclinical differences will translate to patient outcomes.

A Comparative Guide to AZD4573: Cross-Validation of a Selective CDK9 Inhibitor's Mechanism of Action in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD4573, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, with other therapeutic alternatives for various hematological cancers. We will delve into its mechanism of action, supported by experimental data, and objectively evaluate its performance against other CDK9 inhibitors and standard-of-care treatments.

Introduction to this compound and the Role of CDK9 in Cancer

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription. In many cancers, particularly hematological malignancies, there is a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and the oncogene MYC, for survival. Inhibition of CDK9 offers a promising therapeutic strategy by selectively downregulating these key survival proteins, leading to tumor cell apoptosis.

This compound is a highly potent and selective small-molecule inhibitor of CDK9. Its mechanism of action centers on transiently inhibiting CDK9, leading to a rapid decrease in the phosphorylation of RNA Polymerase II at serine 2. This transcriptional suppression results in the depletion of Mcl-1 and MYC, ultimately triggering caspase-mediated cell death in cancer cells.[1][2][3]

Mechanism of Action: A Visualized Pathway

The signaling pathway of this compound's mechanism of action is depicted below. Inhibition of CDK9 by this compound sets off a cascade of events culminating in apoptosis of the cancer cell.

AZD4573_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates pRNAPII p-RNA Polymerase II (Ser2) DNA DNA pRNAPII->DNA Initiates Transcription Elongation MCL1_MYC_mRNA Mcl-1 & MYC mRNA DNA->MCL1_MYC_mRNA Transcription MCL1_MYC_Protein Mcl-1 & MYC Protein MCL1_MYC_mRNA->MCL1_MYC_Protein Translation Bax_Bak Bax/Bak MCL1_MYC_Protein->Bax_Bak Inhibits Apoptosis Apoptosis Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Caspases->Apoptosis This compound This compound This compound->CDK9_CyclinT Inhibits

Figure 1: this compound Mechanism of Action Pathway

Comparative Preclinical Efficacy of this compound

This compound has demonstrated potent anti-tumor activity across a broad range of hematological cancer cell lines. The following tables summarize its in vitro potency and compare it with other CDK9 inhibitors.

Table 1: In Vitro Potency (IC50) of CDK9 Inhibitors Against the CDK9/Cyclin T1 Complex
CompoundIC50 (nM)Selectivity vs. other CDKsReference
This compound <4>25-fold vs. other CDKs[2][4]
Alvocidib~3Pan-CDK inhibitor
Dinaciclib4Inhibits CDK1, 2, 5, 9[5][6]
Voruciclib0.626 (Ki)Pan-CDK inhibitor
Table 2: In Vitro Efficacy (EC50/GI50) of this compound in Hematological Cancer Cell Lines
Cancer TypeCell LineEC50 (nM) (Caspase Activation at 6h)GI50 (nM) (Viability at 24h)Reference
Acute Myeloid Leukemia (AML)MV4-1113.711[2][7]
Multiple Myeloma (MM)OPM-2-23[4]
Median across various hematological cancers -30 11 [3][7]

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been confirmed in various in vivo models of hematological malignancies.

Table 3: In Vivo Efficacy of this compound in Cell Line-Derived and Patient-Derived Xenograft (PDX) Models
Cancer TypeModelDosing RegimenOutcomeReference
Acute Myeloid Leukemia (AML)MV4-11 Xenograft15 mg/kg, twice weeklyTumor regression[2]
Acute Myeloid Leukemia (AML)PDX Models (5 out of 9)Not specified>50% reduction of leukemic blasts in bone marrow[1]
T-cell LymphomaPDX ModelNot specifiedIncreased apoptosis and significant survival benefit[1]

Clinical Performance of this compound and Other CDK9 Inhibitors

This compound is currently being evaluated in clinical trials for patients with relapsed or refractory hematological malignancies (NCT03263637).[1][8][9][10]

Table 4: Overview of Clinical Trials for CDK9 Inhibitors in Hematological Malignancies
CompoundPhaseIndication(s)Key Findings/StatusReference
This compound Phase 1/2Relapsed/Refractory Hematological MalignanciesRecommended Phase 2 dose of 12 mg once weekly. Encouraging clinical activity in PTCL. Manageable safety profile.[11]
Alvocidib (Flavopiridol)Phase 2/3Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL)Showed activity in combination with chemotherapy.[12][13][14]
DinaciclibPhase 1/2Chronic Lymphocytic Leukemia (CLL), Multiple Myeloma (MM), Diffuse Large B-cell Lymphoma (DLBCL)Modest single-agent activity. Combination with pembrolizumab showed some efficacy in CLL and DLBCL.[15][16][17][18][19]
VoruciclibPhase 1Acute Myeloid Leukemia (AML), B-cell MalignanciesWell-tolerated with no significant myelosuppression, alone or with venetoclax. Showed preliminary efficacy.[20][21][22][23][24]

Comparative Analysis with Standard of Care

A crucial aspect of evaluating a new therapeutic agent is its performance relative to the current standard of care for specific diseases.

Table 5: this compound vs. Standard of Care in Selected Hematological Malignancies
DiseaseStandard of Care (Examples)This compound Potential Role
Diffuse Large B-cell Lymphoma (DLBCL) R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)Potential for relapsed/refractory patients, possibly in combination with agents like acalabrutinib.[25]
Acute Myeloid Leukemia (AML) Combination chemotherapy (e.g., "7+3" regimen of cytarabine and an anthracycline)Potential for relapsed/refractory patients and in combination with other targeted agents like venetoclax.
Multiple Myeloma (MM) Proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), monoclonal antibodies (e.g., daratumumab)Preclinical data suggests efficacy; clinical data is emerging.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (GI50 Determination)
  • Cell Culture: Hematological cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: Plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the GI50 (the concentration of drug that causes 50% inhibition of cell growth) is calculated using non-linear regression analysis.

Western Blotting for Mcl-1 and p-RNAPII
  • Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Mcl-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Tumor Cell Implantation: Hematological cancer cell lines or patient-derived tumor cells are implanted subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Tumor volume (for subcutaneous models) or disease burden (e.g., bioluminescence imaging for disseminated models) is monitored regularly.

  • Treatment: Once tumors reach a specified size or disease is established, mice are randomized into treatment and control groups. This compound is administered intravenously at the specified dose and schedule.

  • Efficacy Assessment: Tumor growth inhibition, tumor regression, and overall survival are assessed.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

Resistance Mechanisms and Future Directions

Understanding potential resistance mechanisms is crucial for the long-term success of any targeted therapy.

  • CDK9 Mutations: A study has identified a point mutation, L156F, in the kinase domain of CDK9 that can confer resistance to this compound and other CDK9 inhibitors by disrupting drug binding.[26][27][28]

  • Epigenetic Reprogramming: Research suggests that CDK9 inhibition can induce epigenetic reprogramming, and the recovery of certain oncogenes driven by super-enhancers may contribute to resistance.[29]

Future research should focus on developing next-generation CDK9 inhibitors that can overcome these resistance mechanisms and exploring rational combination therapies to enhance efficacy and prevent the emergence of resistance. The combination of this compound with agents targeting parallel survival pathways, such as the BCL-2 inhibitor venetoclax, has shown promise in preclinical models and is being explored in clinical trials.[21][22][23][24][30]

Logical Workflow for Cross-Validation of this compound's Mechanism

The following diagram illustrates the logical workflow for validating the mechanism of action of this compound across different cancer types.

Cross_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation cluster_cancers Cancer Types A In Vitro Studies (Cell Lines) C In Vivo Studies (Xenograft Models) A->C AML AML A->AML Test Efficacy MM MM A->MM Test Efficacy DLBCL DLBCL A->DLBCL Test Efficacy Other_Heme Other Hematological Malignancies A->Other_Heme Test Efficacy B Biochemical Assays (Kinase Activity) B->A Confirm Target Engagement D Phase 1 Trials (Safety & PK/PD) C->D Inform Clinical Dose & Schedule C->AML Validate In Vivo C->MM Validate In Vivo C->DLBCL Validate In Vivo C->Other_Heme Validate In Vivo E Phase 2/3 Trials (Efficacy) D->E Establish Safety & Efficacy E->AML Confirm Clinical Benefit E->MM Confirm Clinical Benefit E->DLBCL Confirm Clinical Benefit E->Other_Heme Confirm Clinical Benefit

Figure 2: Cross-Validation Workflow for this compound

Conclusion

This compound is a promising, highly selective CDK9 inhibitor with a well-defined mechanism of action that leads to the induction of apoptosis in hematological cancer cells. Preclinical and early clinical data demonstrate its potential as a therapeutic agent, particularly in relapsed or refractory settings. Its performance compared to other CDK9 inhibitors and the standard of care will be further clarified as more mature clinical trial data becomes available. The exploration of rational combination strategies and the development of therapies to overcome potential resistance will be key to maximizing the clinical benefit of this compound for patients with hematological malignancies.

References

AZD4573: A Comparative Analysis of its Selectivity Against Other Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of AZD4573, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other cyclin-dependent kinases. The information is intended to assist researchers and drug development professionals in evaluating this compound's performance relative to other CDK inhibitors. The data presented is compiled from publicly available research literature and presented with supporting experimental context.

Executive Summary

This compound is a highly potent and selective inhibitor of CDK9 with an IC50 value of less than 4 nM.[1][2][3] It demonstrates significant selectivity for CDK9 over other members of the CDK family and a broader panel of kinases.[4][5] This high selectivity is a key differentiator from many other CDK inhibitors, some of which exhibit a broader spectrum of activity against multiple CDKs. This guide will delve into the quantitative selectivity data, outline the experimental methodologies used to determine these profiles, and provide a visual representation of the relevant signaling pathway.

Quantitative Selectivity Analysis

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values of this compound and other notable CDK inhibitors against a panel of cyclin-dependent kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundCDK1CDK2CDK3CDK4CDK5CDK6CDK7CDK9CDK12Reference
This compound 117 nM52 nM23 nM499 nM1270 nM363 nM1370 nM<4 nM8070 nM[6]
AT7519 210 nM47 nM-100 nM11-13 nM170 nM-<10 nM-[3][5]
Dinaciclib 1-3 nM1 nM-60-100 nM1 nM60-100 nM60-100 nM4 nM-[7][8][9]
Fadraciclib >100x vs CDK25 nM29 nM>40x vs CDK221 nM->40x vs CDK226 nM-[10]
Flavopiridol ~40 nM~40 nM-~40 nM-~40 nM875 nMPotent-
JNJ-7706621 9 nM4 nM58 nM253 nM-175 nM---[6][11]
Palbociclib (PD-0332991) >2870 ng/mL>2870 ng/mL-11 nM>2870 ng/mL16 nM---[12][13]
R547 2 nM (Ki)3 nM (Ki)-1 nM (Ki)-----[2][14][15][16]

Experimental Methodologies

The determination of CDK inhibitor selectivity involves a variety of sophisticated experimental techniques. Below are the methodologies commonly cited in the characterization of compounds like this compound.

Biochemical Kinase Assays

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common format is the ATP-competitive binding assay , where the inhibitor competes with ATP for binding to the kinase's active site. The activity of the kinase is typically measured by quantifying the phosphorylation of a substrate.

  • General Protocol:

    • Purified recombinant CDK/cyclin complexes are incubated with a specific substrate (e.g., a peptide or protein like histone H1 or a fragment of the retinoblastoma protein, pRb).

    • The inhibitor, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., with ³²P or ³³P, or in a system that allows for non-radioactive detection).

    • After a set incubation period, the reaction is stopped.

    • The extent of substrate phosphorylation is measured. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., Kinase-Glo™) are used.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Kinome Scanning

To assess the selectivity of an inhibitor across a broad range of kinases, high-throughput screening platforms like KINOMEscan™ are employed. This technology is based on a competition binding assay.

  • General Protocol:

    • A large panel of kinases, each tagged with DNA, is used.

    • An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.

    • The test compound (inhibitor) is incubated with the kinase panel.

    • The mixture is then passed over the immobilized ligand.

    • If the inhibitor binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

    • The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given inhibitor concentration. This allows for the determination of the dissociation constant (Kd) and a broad selectivity profile.[17][18][19][20]

Cellular Assays

To confirm that the biochemical activity of an inhibitor translates to a cellular context, various cell-based assays are utilized. These assays measure the inhibitor's effect on cellular processes that are dependent on the target kinase.

  • Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA): This method assesses whether the inhibitor binds to its target protein within intact cells.

    • General Protocol:

      • Cells are treated with the inhibitor or a vehicle control.

      • The cells are then heated to a temperature that causes protein denaturation and aggregation.

      • The principle is that a protein bound to a ligand (the inhibitor) will be stabilized and less prone to thermal denaturation.

      • After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

      • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.

      • An increase in the amount of soluble target protein in the inhibitor-treated samples compared to the control indicates target engagement.[21][22][23][24][25]

  • Phosphorylation Status of Downstream Substrates: The activity of CDKs results in the phosphorylation of specific downstream proteins. By measuring the phosphorylation status of these substrates in inhibitor-treated cells, the cellular potency and selectivity of the inhibitor can be determined. For example, the inhibition of CDK9 can be assessed by measuring the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway and a general workflow for determining CDK inhibitor selectivity.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition by this compound cluster_transcription Transcription Elongation cluster_survival Cell Survival RNA Pol II RNA Pol II p-RNA Pol II (Ser2) p-RNA Pol II (Ser2) mRNA mRNA p-RNA Pol II (Ser2)->mRNA Promotes Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti-apoptotic Proteins (e.g., Mcl-1) Translation Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis Inhibits CDK9/Cyclin T1 CDK9/Cyclin T1 CDK9/Cyclin T1->RNA Pol II Phosphorylates Ser2 This compound This compound This compound->CDK9/Cyclin T1 Inhibits

Caption: CDK9/Cyclin T1 phosphorylates RNA Pol II, promoting transcription of anti-apoptotic proteins. This compound inhibits CDK9, leading to apoptosis.

Experimental_Workflow General Workflow for CDK Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_kinome Broad Kinome Profiling Purified Kinases Purified Kinases Inhibitor Titration Inhibitor Titration Purified Kinases->Inhibitor Titration Kinase Activity Assay Kinase Activity Assay Inhibitor Titration->Kinase Activity Assay KINOMEscan KINOMEscan Inhibitor Titration->KINOMEscan IC50 Determination IC50 Determination Kinase Activity Assay->IC50 Determination Cancer Cell Lines Cancer Cell Lines Inhibitor Treatment Inhibitor Treatment Cancer Cell Lines->Inhibitor Treatment Target Engagement (CETSA) Target Engagement (CETSA) Inhibitor Treatment->Target Engagement (CETSA) Downstream Signaling Downstream Signaling Inhibitor Treatment->Downstream Signaling Cellular Potency Cellular Potency Target Engagement (CETSA)->Cellular Potency Downstream Signaling->Cellular Potency Selectivity Profile Selectivity Profile KINOMEscan->Selectivity Profile

References

Benchmarking the Apoptotic Response to AZD4573 Against Other BCL-2 Family Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic response induced by AZD4573, a selective CDK9 inhibitor, against two prominent BCL-2 family inhibitors, Venetoclax and Navitoclax, in the context of hematological malignancies. The information presented is collated from preclinical studies to support research and drug development efforts.

Executive Summary

This compound distinguishes itself from direct BCL-2 inhibitors like Venetoclax and Navitoclax by inducing apoptosis through an indirect mechanism. By selectively inhibiting CDK9, this compound leads to the rapid depletion of the anti-apoptotic protein MCL-1, a key survival factor in many hematological cancers.[1][2][3][4] This mode of action provides a therapeutic rationale for tumors dependent on MCL-1 and offers potential for synergistic combinations with direct BCL-2 inhibitors. Venetoclax is a highly selective BCL-2 inhibitor, while Navitoclax targets BCL-2, BCL-xL, and BCL-w.[5][6][7][8] The broader activity of Navitoclax is associated with on-target toxicities such as thrombocytopenia, a side effect less pronounced with the more selective Venetoclax.[1]

Data Presentation

The following tables summarize the in vitro potency of this compound, Venetoclax, and Navitoclax in inducing apoptosis or inhibiting cell viability in various hematological cancer cell lines. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental settings are limited.

Table 1: Apoptotic Response to this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue
MV4-11Acute Myeloid Leukemia (AML)Caspase ActivationEC5013.7 nM
SUDHL4Diffuse Large B-cell Lymphoma (DLBCL)Caspase ActivationEC5018 nM
OCI-AML3Acute Myeloid Leukemia (AML)Caspase ActivationEC50>30 µM
NALM6B-cell Acute Lymphoblastic Leukemia (B-ALL)Drug SensitivityIC505 nM
REHB-cell Acute Lymphoblastic Leukemia (B-ALL)Drug SensitivityIC5010 nM
SEMB-cell Acute Lymphoblastic Leukemia (B-ALL)Drug SensitivityIC5010 nM
RS411B-cell Acute Lymphoblastic Leukemia (B-ALL)Drug SensitivityIC501 nM

Table 2: Apoptotic Response to Venetoclax in Hematological Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue
T-ALLT-cell Acute Lymphoblastic LeukemiaDrug SensitivityIC502600 nM[5]
B-ALLB-cell Acute Lymphoblastic LeukemiaDrug SensitivityIC50690 nM[5]
SUDHL4Diffuse Large B-cell Lymphoma (DLBCL)Caspase ActivationEC50476 nM
OCI-AML3Acute Myeloid Leukemia (AML)Caspase ActivationEC50>30 µM
MOLM13Acute Myeloid Leukemia (AML)Cell ViabilityIC50<0.1 µM
MV-4-11Acute Myeloid Leukemia (AML)Cell ViabilityIC50<0.1 µM

Table 3: Apoptotic Response to Navitoclax in Hematological Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue
SUPHD1Hodgkin LymphomaMetabolic ActivityIC50Sensitive
L428Hodgkin LymphomaMetabolic ActivityIC50Sensitive
DEVHodgkin LymphomaMetabolic ActivityIC50Sensitive
KMH2Hodgkin LymphomaMetabolic ActivityIC50Not Sensitive
L1236Hodgkin LymphomaMetabolic ActivityIC50Not Sensitive

Table 4: Synergistic Apoptotic Response with this compound and Venetoclax Combination

Cell LineCancer TypeTreatmentCaspase Activation EC50
SUDHL4Diffuse Large B-cell Lymphoma (DLBCL)This compound18 nM
Venetoclax476 nM
This compound + VenetoclaxEnhanced Benefit
OCI-AML3Acute Myeloid Leukemia (AML)This compound>30 µM
Venetoclax>30 µM
This compound + VenetoclaxTumor Regression in vivo

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and treat with various concentrations of the inhibitor or vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 5 µg/mL of methylthiazolytetrazolium (MTT) reagent to each well and incubate at 37°C for 4 hours.

  • Solubilization: Stop the reaction by adding 100 µL of 0.1N HCl in isopropanol to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using an automatic plate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat 1-5 x 10^5 cells with the desired concentration of the inhibitor or vehicle control.

  • Cell Harvesting and Washing: Collect the cells by centrifugation and wash them once with cold 1X Phosphate-Buffered Saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer. Allow the reagent to equilibrate to room temperature.

  • Assay Plate Preparation: In a white-walled 96-well plate, add 100 µL of cell culture medium containing treated or untreated cells.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[1]

Western Blot for Cleaved Caspase-3

This technique detects the presence of the cleaved (active) form of caspase-3.

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Mandatory Visualization

Signaling Pathway Diagrams

AZD4573_Mechanism This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation MCL1_mRNA MCL-1 mRNA RNA_Pol_II->MCL1_mRNA Transcription MCL1_Protein MCL-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibition

Caption: Mechanism of action of this compound.

Venetoclax_Mechanism Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequestration BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activation Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Mechanism of action of Venetoclax.

Navitoclax_Mechanism Navitoclax Navitoclax BCL2_Family BCL-2, BCL-xL, BCL-w Navitoclax->BCL2_Family Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2_Family->Pro_Apoptotic Sequestration BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activation Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Mechanism of action of Navitoclax.

Experimental Workflow Diagram

Apoptosis_Workflow start Cancer Cell Culture treatment Treatment with Inhibitor (this compound, Venetoclax, or Navitoclax) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Induction Assay treatment->apoptosis_assay data_analysis Data Analysis and Comparison viability->data_analysis flow_cytometry Annexin V / PI Staining (Flow Cytometry) apoptosis_assay->flow_cytometry caspase_assay Caspase-Glo 3/7 Assay (Luminescence) apoptosis_assay->caspase_assay western_blot Western Blot for Cleaved Caspase-3 apoptosis_assay->western_blot flow_cytometry->data_analysis caspase_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing apoptosis.

References

Validating Biomarkers of Response to the Selective CDK9 Inhibitor AZD4573 in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the selective CDK9 inhibitor, AZD4573, with other less selective CDK inhibitors, focusing on the validation of biomarkers that predict treatment response. This document is intended for researchers, scientists, and drug development professionals working in oncology and hematology. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows to aid in the design and interpretation of preclinical and clinical studies.

Introduction to this compound and its Mechanism of Action

This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator that, upon forming a complex with Cyclin T, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII).[1] This phosphorylation event is critical for the release of paused RNAPII and the elongation of transcription. By inhibiting CDK9, this compound prevents this phosphorylation, leading to a rapid and dose-dependent decrease in the transcription of genes with short-lived mRNAs.

A critical downstream effect of CDK9 inhibition by this compound is the suppression of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[3][4][5] MCL-1 is a member of the BCL-2 family of proteins and is essential for the survival of many hematological cancer cells. Its rapid turnover makes it particularly susceptible to transcriptional inhibition. The depletion of MCL-1 in cancer cells triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4][5] Additionally, this compound has been shown to downregulate the expression of the proto-oncogene c-MYC, another protein with a short half-life that is crucial for the proliferation of many cancer cells.[3][6]

Key Biomarkers of Response to this compound

The mechanism of action of this compound points to several key biomarkers that can be used to monitor drug activity and predict response in preclinical and clinical settings.

  • Pharmacodynamic Biomarkers:

    • pSer2-RNAPII: A direct target engagement biomarker. A rapid decrease in the levels of pSer2-RNAPII indicates successful inhibition of CDK9 by this compound.[1][3]

    • MCL-1: A proximal downstream biomarker of this compound activity. Downregulation of MCL-1 protein and mRNA levels is a key indicator of the drug's anti-apoptotic effect.[3][4][5]

    • c-MYC: Another important downstream biomarker. A reduction in c-MYC levels suggests the inhibition of a critical oncogenic driver.[3][6]

  • Predictive Biomarkers of Sensitivity:

    • High MCL-1 Dependence: Tumors that are highly dependent on MCL-1 for survival are predicted to be more sensitive to this compound treatment. This can be assessed by techniques such as BH3 profiling.

    • Low BCL-2 Expression: In some contexts, low expression of the anti-apoptotic protein BCL-2 may indicate a greater reliance on MCL-1 for survival, thus predicting sensitivity to this compound.

Comparison of this compound with Other CDK9 Inhibitors

This compound was designed for high selectivity for CDK9, which distinguishes it from earlier, non-selective CDK inhibitors such as alvocidib (flavopiridol) and dinaciclib. This increased selectivity is hypothesized to result in a wider therapeutic window, with fewer off-target toxicities.

InhibitorTarget CDKsCDK9 IC50Key Downstream EffectsClinical Status (Hematological Malignancies)
This compound CDK9 (highly selective) <3 nM [3]Rapid ↓ pSer2-RNAPII, ↓ MCL-1, ↓ c-MYC [3]Phase I/II Clinical Trials
DinaciclibCDK1, CDK2, CDK5, CDK9~1-4 nM↓ pSer2-RNAPII, ↓ MCL-1Investigated in clinical trials, often in combination
Alvocidib (Flavopiridol)CDK1, CDK2, CDK4, CDK6, CDK7, CDK9~3-6 nM↓ pSer2-RNAPII, ↓ MCL-1Investigated in clinical trials, often in combination

Experimental Data

In Vitro Efficacy of this compound in Hematological Cancer Cell Lines

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of hematological cancer cell lines.

Cell LineCancer TypeCaspase Activation EC50GI50
MV4-11Acute Myeloid Leukemia (AML)13.7 nM[1]11 nM (median for hematological cancers)[3]
MOLM-13Acute Myeloid Leukemia (AML)Not specifiedNot specified
Hematological Cancers (median)Various30 nM[3]11 nM[3]
Solid Tumors (median)Various>30 µM[3]>30 µM[3]
In Vivo Efficacy of this compound in Xenograft Models

This compound has shown significant anti-tumor activity in various mouse xenograft models of hematological malignancies.

Xenograft ModelCancer TypeDosing RegimenOutcome
MOLM-13Acute Myeloid Leukemia (AML)15 mg/kg, twice weeklyTumor regression[1]
Disseminated AML/NHL/MM ModelsAML, Non-Hodgkin's Lymphoma, Multiple MyelomaNot specifiedDurable regressions[3]

Signaling Pathway and Experimental Workflows

Below are diagrams illustrating the this compound signaling pathway and typical experimental workflows for biomarker validation.

AZD4573_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 pSer2_RNAPII pSer2-RNAPII (Elongation Competent) CDK9->pSer2_RNAPII phosphorylates CyclinT Cyclin T CyclinT->CDK9 RNAPII RNA Polymerase II MCL1_gene MCL-1 Gene pSer2_RNAPII->MCL1_gene elongates transcription cMYC_gene c-MYC Gene pSer2_RNAPII->cMYC_gene elongates transcription DNA DNA MCL1_mRNA MCL-1 mRNA MCL1_gene->MCL1_mRNA transcription cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA transcription MCL1_protein MCL-1 Protein MCL1_mRNA->MCL1_protein translation cMYC_protein c-MYC Protein cMYC_mRNA->cMYC_protein translation Bax_Bak Bax/Bak MCL1_protein->Bax_Bak inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis induces This compound This compound This compound->CDK9 inhibits

Caption: this compound Signaling Pathway

Biomarker_Validation_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Hematological Cancer Cell Lines (e.g., MOLM-13) AZD4573_treatment This compound Treatment (Dose and Time Course) Cell_Culture->AZD4573_treatment Cell_Lysis Cell Lysis AZD4573_treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) AZD4573_treatment->Cell_Viability Immunoblotting Immunoblotting (pSer2-RNAPII, MCL-1, c-MYC) Cell_Lysis->Immunoblotting Xenograft_Model Hematological Cancer Xenograft Model (e.g., MOLM-13) AZD4573_dosing This compound Dosing Xenograft_Model->AZD4573_dosing Tumor_Measurement Tumor Volume Measurement AZD4573_dosing->Tumor_Measurement Tumor_Harvest Tumor Harvest (Pharmacodynamics) AZD4573_dosing->Tumor_Harvest Immunohistochemistry Immunohistochemistry (pSer2-RNAPII, MCL-1) Tumor_Harvest->Immunohistochemistry

Caption: Biomarker Validation Workflow

Detailed Experimental Protocols

Immunoblotting for pSer2-RNAPII, MCL-1, and c-MYC
  • Cell Lysis:

    • Treat hematological cancer cells with various concentrations of this compound for the desired time points (e.g., 2, 4, 6, 24 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-pSer2-RNAPII

      • Rabbit anti-MCL-1

      • Rabbit anti-c-MYC

      • Mouse anti-β-actin (loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating:

    • Plate hematological cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or a vehicle control.

    • Incubate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[7][8][9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[7][10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8][9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8][9]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) using non-linear regression analysis.

In Vivo Xenograft Model (MOLM-13)
  • Cell Preparation and Implantation:

    • Culture MOLM-13 cells to a sufficient number.

    • Resuspend 5-10 x 10^6 MOLM-13 cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[11]

    • Administer this compound (e.g., 15 mg/kg, intravenously, twice weekly) or vehicle control.[1]

  • Efficacy and Biomarker Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, or at specified time points for pharmacodynamic analysis, euthanize the mice and harvest the tumors.

    • Tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of pSer2-RNAPII and MCL-1, or snap-frozen for immunoblotting.

Conclusion

This compound is a highly selective and potent CDK9 inhibitor that induces apoptosis in hematological malignancies primarily through the downregulation of MCL-1. The key biomarkers for assessing this compound activity are the direct target engagement marker, pSer2-RNAPII, and the downstream pharmacodynamic markers, MCL-1 and c-MYC. Validating these biomarkers using the detailed protocols provided in this guide will enable researchers to effectively evaluate the preclinical and clinical potential of this compound and other selective CDK9 inhibitors. The superior selectivity of this compound compared to less selective CDK inhibitors like dinaciclib and alvocidib offers the potential for improved efficacy and a more favorable safety profile in the treatment of hematological cancers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZD4573

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of investigational compounds like AZD4573 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, synthesized from available safety data and general best practices for chemical waste management. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following protocol provides a general framework; however, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound and any solvents used.

    • The label should include the words "Hazardous Waste," the full chemical name (this compound), and any associated hazard symbols.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed at all times, except when adding waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in regular trash receptacles.[1] This is explicitly advised against in safety data sheets.

  • Spill Management:

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.

    • Decontaminate the spill area according to your laboratory's standard operating procedures.

Quantitative Data Summary for Disposal

While specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local regulations, the following table summarizes key information derived from safety data sheets that should inform disposal decisions.

ParameterValue/InstructionSource
Disposal Route Must not be disposed of with household garbage. Do not allow product to reach the sewage system.Cayman Chemical SDS[1]
Regulatory Compliance Disposal must be made according to official regulations.Cayman Chemical SDS[1]
General Guidance Dispose of contents/container in accordance with local regulations.MedChemExpress SDS[2]
Waste Treatment Review and implement appropriate technical and procedural wastewater and waste disposal measures. Destructive techniques for waste and wastewater may be required.Pfizer SDS[3]

Visualizing the Disposal Workflow

To further clarify the procedural logic for the proper disposal of this compound, the following diagram outlines the decision-making and operational steps.

AZD4573_Disposal_Workflow cluster_spill Spill Response start Start: this compound Waste Generated identify_waste Identify as Hazardous Chemical Waste start->identify_waste segregate_waste Segregate from Other Waste Streams identify_waste->segregate_waste spill Spill Occurs identify_waste->spill containerize Place in Labeled, Compatible Hazardous Waste Container segregate_waste->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup end End: Proper Disposal by EHS request_pickup->end absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect Contaminated Material into Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling AZD4573

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with AZD4573, a potent and highly selective CDK9 inhibitor, stringent adherence to safety protocols is paramount.[1][2][3] This document provides essential guidance on the personal protective equipment (PPE) required for handling this compound, as well as operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound. These guidelines are based on standard laboratory practices for handling potent chemical compounds and may be supplemented by your institution's specific safety protocols.

Summary of Recommended PPE for this compound

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, disposable gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.To prevent inhalation of airborne particles or aerosols.
Operational Plans for Safe Handling

To minimize exposure and ensure safe handling of this compound, the following operational procedures should be followed:

  • Designated Work Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, to control for potential dust or aerosol generation.

  • Solution Preparation: this compound is soluble in DMSO and Methanol.[4] When preparing stock solutions, do so within a fume hood. Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5]

  • Avoid Contamination: Use dedicated equipment (spatulas, weigh boats, etc.) when handling the compound. Clean all equipment thoroughly after use.

  • Spill Management: In the event of a spill, follow your institution's established procedures for hazardous chemical spills. A spill kit should be readily available.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Consult Safety Officer: Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

AZD4573_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don PPE (Gloves, Lab Coat, Eye Protection) Prepare_Workspace 2. Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound 3. Weigh this compound Powder Prepare_Workspace->Weigh_Compound Prepare_Solution 4. Prepare Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Perform_Experiment 5. Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace 6. Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Dispose_Waste 7. Dispose of Waste (Hazardous Waste Stream) Decontaminate_Workspace->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE

Caption: Standard laboratory workflow for handling this compound.

References

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